(S)-2-Hydroxy-3-methylbutanoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-55-5 | |
| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-Hydroxy-3-methylbutanoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as L-alpha-Hydroxyisovaleric acid, is a chiral alpha-hydroxy acid that serves as a crucial building block in synthetic organic chemistry and plays a role as a human metabolite.[1][2][3] Its stereospecific nature makes it a valuable component in the synthesis of peptides and other complex chiral molecules, including antineoplastic agents.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its role in metabolic pathways.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[1] |
| CAS Number | 17407-55-5[1][4] |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1][4] |
| InChI Key | NGEWQZIDQIYUNV-BYPYZUCNSA-N[4] |
| SMILES String | CC(C)--INVALID-LINK--C(O)=O[4] |
| Synonyms | (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-alpha-Hydroxyisovaleric acid, (2S)-2-hydroxy-3-methylbutanoic acid[1][2][4] |
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid[4][5] | [4][5] |
| Melting Point | 68-70 °C[2][4] | [2][4] |
| Boiling Point | 124-125 °C at 13 mmHg[2][4] | [2][4] |
| Optical Activity | [α]20/D +19° (c = 1 in chloroform)[4] | [4] |
| pKa | 3.87 ± 0.16 (Predicted)[6] | [6] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol (B129727).[6] | [6] |
Spectral Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available in public databases.[7][8] |
| ¹³C NMR | Spectra available in public databases.[3][9] |
| Infrared (IR) | Data available in public databases.[6] |
| Mass Spectrometry | Fragmentation data for derivatives are available.[10] |
Chemical Reactivity
This compound exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.
-
Esterification: The carboxylic acid group can be esterified with alcohols under acidic conditions.
-
Amide Formation: The carboxylic acid can react with amines to form amides.
-
Oxidation: The secondary alcohol can be oxidized to a ketone.
-
Acylation: The hydroxyl group can be acylated to form esters.
As an alpha-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart due to intramolecular hydrogen bonding.[2] Alpha-hydroxy acids are also susceptible to acid-catalyzed decarbonylation.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method.[10]
Materials:
-
2-methyl-L-phenylalanine hydrochloride
-
1M Dilute sulfuric acid
-
Sodium nitrite (B80452)
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
1L three-necked reaction flask
-
Ice bath
-
Stirrer
Procedure:
-
In a 1L three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[10]
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium nitrite (96 g, 1.39 mol) in distilled water (200 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture with continuous stirring while maintaining the cold temperature.[10]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.[10]
-
The crude product is then purified by pulping with a mixed solution of petroleum ether and ethyl acetate (3:1 volume ratio).[10]
Caption: Synthesis workflow for this compound.
Purification
The crude product from the synthesis can be further purified by recrystallization. The choice of solvent will depend on the impurities present. A common method involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
Determination of Optical Purity by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Chirasil-Val).
Sample Preparation (Derivatization):
Alpha-hydroxy acids are typically derivatized before GC analysis to improve their volatility and chromatographic behavior. A common method is esterification followed by acylation.
-
Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., HCl).
-
Acylation: React the hydroxyl group with an acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding ester.
GC Conditions (Illustrative):
-
Column: Chirasil-Val (or equivalent chiral column)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for determining optical purity by GC.
Biological Role and Metabolic Pathways
This compound is a metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine. Elevated levels of this and other BCAA metabolites are observed in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[11]
MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which is responsible for the oxidative decarboxylation of the alpha-keto acids derived from leucine, isoleucine, and valine.[8][9] This enzymatic block leads to the accumulation of BCAAs and their corresponding alpha-keto and alpha-hydroxy acids in bodily fluids.[12]
Branched-Chain Amino Acid Catabolism Pathway
The following diagram illustrates the initial steps in the catabolism of valine, leading to the formation of this compound.
Caption: Simplified valine catabolism pathway.
Safety Information
This compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Conclusion
This compound is a molecule of significant interest due to its chirality and its role in both chemical synthesis and human metabolism. A thorough understanding of its chemical properties, reactivity, and biological context is essential for researchers in drug development and related scientific fields. The protocols and data presented in this guide offer a foundational resource for the synthesis, analysis, and application of this important chiral building block.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maple syrup urine disease: interrelations between branched-chain amino-, oxo- and hydroxyacids; implications for treatment; associations with CNS dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 6. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methyl-butyric acid - SpectraBase [spectrabase.com]
- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 9. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary biomarkers of oxidative damage in Maple syrup urine disease: the L-carnitine role - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of (S)-alpha-Hydroxyisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-alpha-Hydroxyisovaleric acid, also known as (S)-2-Hydroxy-3-methylbutanoic acid, is a chiral alpha-hydroxy acid of significant interest in various scientific fields. As a natural metabolite of the essential amino acid L-valine, it plays a role in biochemical pathways. Its chiral nature makes it a valuable building block in the asymmetric synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core physicochemical properties of (S)-alpha-Hydroxyisovaleric acid, details the standard experimental methodologies for their determination, and illustrates its metabolic context and the principles of its stereochemical characterization.
Core Physicochemical Properties
(S)-alpha-Hydroxyisovaleric acid is a white crystalline solid at room temperature. Its molecular structure consists of a carboxylic acid group and a hydroxyl group on the alpha-carbon, with a chiral center at the same carbon, leading to its optical activity.
General and Structural Properties
A summary of the fundamental identifiers and structural properties for (S)-alpha-Hydroxyisovaleric acid is presented below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid | |
| Synonyms | L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid | |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| CAS Number | 17407-55-5 | [1][2] |
| Appearance | White crystalline powder/solid | [1] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters for (S)-alpha-Hydroxyisovaleric acid. It is important to note that experimental values, particularly for melting points, can vary between sources due to differences in purity and analytical methods.
| Parameter | Value | Conditions / Notes |
| Melting Point (°C) | 48 - 70 | Reported ranges include 48-57°C and 68-70°C.[1][3] |
| Boiling Point (°C) | 124 - 125 | At 13 mmHg pressure.[3] |
| pKa | 3.87 ± 0.16 | Predicted value.[3] |
| Optical Rotation [α]²⁰/D | +17° to +21° | c=1 in Chloroform.[1][3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is critical for research, quality control, and drug development. The following sections describe the standard methodologies for measuring the key parameters of (S)-alpha-Hydroxyisovaleric acid.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard and widely used technique.[4]
Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting point range.[4]
Methodology:
-
Sample Preparation: A small amount of dry (S)-alpha-Hydroxyisovaleric acid is finely crushed into a powder.
-
Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]
-
Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.[4]
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[4][7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes a clear liquid. This defines the melting point range.[8]
Boiling Point Determination (Under Reduced Pressure)
As alpha-hydroxy acids can be prone to decomposition at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, preventing thermal degradation.[9]
Methodology:
-
Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used. The system is connected to a vacuum source and a manometer to measure the pressure.[10]
-
Sample Preparation: A small volume (e.g., < 0.5 mL) of the molten acid is placed in a small vial or test tube.[10]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the liquid sample.[10]
-
Heating: The apparatus is heated gently. As the temperature rises, trapped air will bubble out of the inverted capillary. Heating is continued until a steady stream of bubbles emerges, indicating the liquid's vapor pressure is overcoming the external pressure.[9][10]
-
Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly. The bubbling will stop, and as the vapor pressure inside the capillary drops below the external pressure, the liquid will be drawn into the capillary. The temperature at which the liquid just begins to enter the capillary is the boiling point at that specific pressure.[10]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a weak acid like (S)-alpha-Hydroxyisovaleric acid.[1][11]
Principle: A solution of the weak acid is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]). This corresponds to the midpoint of the titration curve's buffer region, identified mathematically as the inflection point.[2]
Methodology:
-
Solution Preparation: A precise amount of (S)-alpha-Hydroxyisovaleric acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).[11]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally using a burette.[2]
-
Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments of titrant should be used near the equivalence point where the pH changes most rapidly.[11]
-
Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the steepest part of the curve (or by using a derivative plot). The volume of NaOH at the half-equivalence point is found, and the corresponding pH on the curve is the experimental pKa.[12]
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[13]
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[13]
Methodology:
-
Preparation: An excess amount of solid (S)-alpha-Hydroxyisovaleric acid is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid ensures that equilibrium saturation is achieved.[13]
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C). It is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Alternatively, it can be centrifuged or filtered to separate the saturated solution from the excess solid.[15]
-
Quantification: The concentration of the dissolved acid in the clear, saturated solution is determined using a suitable analytical method, such as HPLC with UV detection or titration.
Optical Rotation Determination (Polarimetry)
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution, which is a defining characteristic of enantiomers.[16]
Principle: A beam of monochromatic light is passed through a polarizer, creating plane-polarized light. This light then passes through a solution of the chiral sample. The optically active molecules rotate the plane of polarization. An analyzer (a second polarizer) is rotated to measure the angle of this rotation.[17]
Methodology:
-
Sample Preparation: A solution of (S)-alpha-Hydroxyisovaleric acid is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform) to a known concentration (c, in g/mL).[3]
-
Blank Measurement: The polarimeter cell (of a known path length, l, in decimeters) is filled with the pure solvent, and a blank reading is taken to zero the instrument.[3]
-
Sample Measurement: The cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[3]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) The temperature and wavelength of light (typically the sodium D-line, 589 nm) are always reported with the value.[17]
Biological and Synthetic Context
Metabolic Pathway: Valine Catabolism
(S)-alpha-Hydroxyisovaleric acid is a direct metabolite in the catabolism of the branched-chain amino acid L-valine. The initial step is the removal of the amino group from valine, a process called transamination, to yield α-ketoisovaleric acid.[18][19] This keto acid can then be reduced to form the corresponding alpha-hydroxy acid. This pathway is a key part of amino acid metabolism in many organisms.[20]
Experimental Workflow: Polarimetry
The determination of optical activity is fundamental to characterizing a chiral molecule like (S)-alpha-Hydroxyisovaleric acid. The workflow for a polarimetry experiment is a sequential process from light source to detection.
Logical Relationship: Enantiomers
(S)-alpha-Hydroxyisovaleric acid is one of two enantiomers. Enantiomers are non-superimposable mirror images that share identical physical properties except for their interaction with plane-polarized light. The (R)-enantiomer, D-alpha-Hydroxyisovaleric acid, rotates light in the opposite direction.
Applications and Significance
The well-defined physicochemical properties of (S)-alpha-Hydroxyisovaleric acid make it a valuable molecule in several areas:
-
Asymmetric Synthesis: It serves as a chiral building block for the synthesis of complex molecules, including peptides, depsipeptides, and other pharmaceuticals.
-
Metabolic Research: As a metabolite of valine, it is studied to understand amino acid metabolism and its deregulation in various diseases.
-
Drug Development: Its structural motifs are incorporated into drug candidates to optimize stereochemistry for improved efficacy and reduced side effects.
Conclusion
This guide has provided a detailed summary of the essential physicochemical characteristics of (S)-alpha-Hydroxyisovaleric acid, grounded in available scientific data. By outlining standard experimental protocols and illustrating its metabolic and stereochemical context, this document serves as a valuable technical resource for professionals in chemical research and pharmaceutical development. The accurate characterization of this and similar chiral molecules is fundamental to advancing science and innovation in these fields.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. asdlib.org [asdlib.org]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. oecd.org [oecd.org]
- 15. enfo.hu [enfo.hu]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-hydroxyisovaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While often viewed as a simple metabolic byproduct, emerging research highlights its potential significance as a biomarker and modulator in various physiological and pathological states, including organic acidurias, insulin (B600854) resistance, and cancer. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolic context, associated enzymatic kinetics, and its interplay with key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.
Introduction
This compound is a chiral molecule and a normal, though typically low-level, human metabolite.[1] Its primary and most well-understood role is as an intermediate in the mitochondrial degradation pathway of valine.[2] The catabolism of BCAAs, including valine, leucine, and isoleucine, is a critical process for energy production, particularly in skeletal muscle, and for providing precursors for the synthesis of other biomolecules.[3][4] Dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, making the study of its intermediates, such as this compound, of significant clinical interest.
Metabolic Pathway of this compound
This compound is formed during the catabolism of L-valine. The pathway involves a series of enzymatic reactions primarily occurring within the mitochondria of various tissues, with skeletal muscle being a major site for the initial steps.[4][5]
The key steps leading to the formation and consumption of this compound are:
-
Transamination of Valine: L-valine is first converted to α-ketoisovalerate by the action of branched-chain amino acid aminotransferase (BCAT). This reaction is reversible.[5]
-
Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. A deficiency in this enzyme complex leads to Maple Syrup Urine Disease (MSUD).[4]
-
Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.
-
Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA by enoyl-CoA hydratase.
-
Deacylation: 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyrate (B1249102).[6]
-
Oxidation to this compound: While the direct enzymatic conversion to this compound is not as prominently documented in readily available literature as other steps, it is understood to be derived from the subsequent metabolism of valine catabolites. It is structurally an isomer of 3-hydroxy-2-methylbutanoic acid, an intermediate in isoleucine catabolism.[7][8]
-
Further Metabolism: this compound is further metabolized, ultimately leading to the production of propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.[2]
Figure 1. Simplified Valine Catabolism Pathway.
Quantitative Data
Quantitative analysis of this compound and related metabolites is crucial for understanding its physiological and pathological roles.
Concentration in Biological Fluids
The concentration of this compound is typically low in healthy individuals but can be elevated in certain metabolic disorders.
| Metabolite | Biological Fluid | Condition | Concentration Range | Reference |
| 2-Hydroxyisovaleric acid | Blood | Normal (Adult) | 7.7 (0.0-19.0) µM | [9] |
| Lactic Acid | Urine | Normal (<1 mo) | <125 mg/g creatinine (B1669602) | [2] |
| Lactic Acid | Urine | Normal (1 mo - 1 yr) | <95 mg/g creatinine | [2] |
| Pyruvic Acid | Urine | Normal | <60 mg/g creatinine | [2] |
| 3-OH-Butyric Acid | Urine | Normal | <50 mg/g creatinine | [2] |
Note: Data for this compound specifically is limited; "2-Hydroxyisovaleric acid" is often used to refer to the racemic mixture or without specifying the stereoisomer.
Enzyme Kinetic Parameters
The activity of enzymes in the valine catabolic pathway dictates the flux of metabolites, including this compound.
| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |
| Branched-chain amino acid aminotransferase (BCAT) | Leucine | ~1 mM | - | Rat Heart | [10] |
| Branched-chain amino acid aminotransferase (BCAT) | Isoleucine | ~1 mM | - | Rat Heart | [10] |
| Branched-chain amino acid aminotransferase (BCAT) | Valine | ~5 mM | - | Rat Heart | [10] |
| Branched-chain amino acid aminotransferase (BCAT) | α-Ketoglutarate | 0.6 - 3 mM | - | Rat Heart | [10] |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-Ketoisovalerate | Sigmoidal kinetics in MSUD | - | Human Lymphoblasts | [3] |
| 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | 3-Hydroxyisobutyrate | 0.23 mM | - | Human | [11] |
Signaling Pathways
Beyond its role as a metabolic intermediate, metabolites of BCAA catabolism are increasingly recognized for their involvement in cellular signaling, particularly in the context of insulin resistance and mTOR signaling.
Insulin Resistance
Elevated levels of BCAAs and their catabolites have been strongly correlated with insulin resistance.[12] The valine metabolite 3-hydroxyisobutyrate (3-HIB), structurally related to this compound, has been shown to promote insulin resistance in skeletal muscle by increasing lipid uptake.[1][6] Chronic treatment of myotubes with 3-HIB has been found to reduce insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade.[6] This suggests that accumulation of valine catabolites, potentially including this compound, could contribute to the pathogenesis of insulin resistance.
Figure 2. Proposed role of valine catabolites in insulin resistance.
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[5] BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway.[5] While the direct effect of this compound on mTOR signaling is not well-characterized, the overall flux through the BCAA catabolic pathway is linked to mTORC1 activity. In some cancers, the suppression of BCAA catabolism leads to an accumulation of BCAAs, which in turn chronically activates mTORC1, promoting tumor growth.[13]
Figure 3. BCAA catabolism and mTORC1 signaling.
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol describes a general method for the analysis of organic acids, including this compound, in urine samples.
5.1.1. Materials
-
Urine sample
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine (B1172632) hydrochloride
-
5M HCl
-
Sodium chloride
-
Ethyl acetate (B1210297)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
5.1.2. Procedure
-
Sample Preparation: To a volume of urine normalized to creatinine content (e.g., containing 1 µmol of creatinine), add internal standards.[6]
-
Oximation: Add hydroxylamine hydrochloride to form oxime derivatives of keto-acids and incubate.[6]
-
Acidification and Extraction: Acidify the sample with 5M HCl to a pH < 2. Saturate the solution with sodium chloride. Extract the organic acids twice with ethyl acetate.[14]
-
Drying: Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.
-
Derivatization: Add pyridine and BSTFA with 1% TMCS to the dried residue to form trimethylsilyl (B98337) (TMS) derivatives. Incubate to ensure complete derivatization.[6][14]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for identification and quantification.
Figure 4. GC-MS workflow for urinary organic acid analysis.
Analysis of BCAA Metabolism in Cell Culture
This protocol provides a framework for studying the metabolism of BCAAs and their catabolites in cultured cells.
5.2.1. Materials
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium and supplements
-
Stable isotope-labeled BCAAs (e.g., ¹³C-valine)
-
Lysis buffer
-
LC-MS/MS system
5.2.2. Procedure
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled BCAA (e.g., ¹³C-valine) for a defined period to allow for metabolic labeling.
-
Metabolite Extraction: Wash the cells with cold PBS and then extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell extract to pellet debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to identify and quantify the labeled and unlabeled forms of this compound and other downstream metabolites.
-
Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the metabolic flux through the valine catabolic pathway.
Western Blotting for mTOR Signaling Pathway Proteins
This protocol outlines the steps for analyzing the activation state of key proteins in the mTOR signaling pathway in response to BCAA metabolites.
5.3.1. Materials
-
Treated cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
5.3.2. Procedure
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion and Future Directions
This compound, a key intermediate in valine catabolism, is emerging from the shadows of intermediary metabolism to be recognized as a molecule of potential clinical and physiological significance. Its association with genetic metabolic disorders is well-established, and recent evidence points towards its involvement in the complex interplay between BCAA metabolism, insulin resistance, and mTOR signaling.
Future research should focus on several key areas:
-
Precise Quantification: Development of robust, high-throughput analytical methods to specifically quantify the (S)-enantiomer of 2-Hydroxy-3-methylbutanoic acid in a wide range of biological matrices.
-
Enzymology: Detailed characterization of the enzymes directly responsible for the synthesis and degradation of this compound to understand the regulation of its cellular levels.
-
Signaling Roles: Elucidation of the direct effects of this compound on cellular signaling pathways, particularly its potential to modulate insulin and mTOR signaling.
-
Therapeutic Potential: Investigation into whether targeting the enzymes involved in this compound metabolism could be a viable therapeutic strategy for metabolic diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the multifaceted biological role of this compound. The provided data, protocols, and pathway diagrams are intended to be a valuable resource to stimulate and support further investigation into this important metabolite.
References
- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 3. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Urinary organic acids in man. III. Quantitative ranges and patterns of excretion in a normal population. | Semantic Scholar [semanticscholar.org]
- 8. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-α-hydroxyisovaleric acid, is a chiral carboxylic acid with the molecular formula C₅H₁₀O₃. As a derivative of the essential branched-chain amino acid L-valine, this compound is a naturally occurring metabolite found across various biological systems, from microorganisms to humans.[1][2] Its presence and concentration can be indicative of specific metabolic states and is of growing interest in fields ranging from food science to clinical diagnostics and drug development due to its role as a chiral building block for peptide synthesis.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the methodologies for its detection and quantification.
Natural Occurrence and Quantitative Data
This compound is found in a variety of natural sources, including microorganisms, fermented foods and beverages, and as a human metabolite. Its production is closely linked to the catabolism of L-valine.
In Microorganisms and Fermented Products
Several microorganisms, including the yeast Saccharomyces cerevisiae and bacteria of the genus Streptomyces, are known to produce 2-hydroxy-3-methylbutanoic acid.[3] Its presence is particularly notable in fermented beverages like wine and beer, where it contributes to the sensory profile. The concentration of its ethyl ester, ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been studied, with the (R)-enantiomer often being predominant in wines.[4]
| Sample Type | Compound | Concentration Range | Reference |
| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L | [5] |
| Beer | 2-Hydroxy-3-methylbutanoic acid | Present (quantification not specified) | [5] |
In Humans
In humans, this compound is a metabolite of L-valine and can be detected in biofluids.[1] Elevated levels of 2-hydroxy-3-methylbutanoic acid in urine have been associated with certain metabolic disorders, including phenylketonuria, methylmalonic acidemia, and maple syrup urine disease, making it a potential biomarker.[6]
Biosynthesis of this compound
The primary biosynthetic route for this compound is through the catabolism of the branched-chain amino acid L-valine. This metabolic pathway involves a series of enzymatic reactions.
The initial step is the transamination of L-valine to α-ketoisovalerate, catalyzed by a branched-chain aminotransferase (BCAT).[1] Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] Following a series of further enzymatic conversions, an intermediate is formed which is then reduced to yield this compound. The stereospecificity of the final reduction step determines the formation of the (S)-enantiomer.
Biosynthetic pathway of this compound from L-Valine.
Experimental Protocols
The accurate quantification of this compound in biological matrices typically requires chromatographic methods coupled with mass spectrometry. The following is a generalized protocol for the extraction and analysis of this compound from a microbial culture, which can be adapted for other sample types.
Extraction of Organic Acids from Microbial Culture
-
Sample Collection and Quenching:
-
Rapidly cool the microbial culture to 0-4°C to quench metabolic activity.
-
Centrifuge the culture at 4°C to separate the cells from the supernatant. The supernatant can be analyzed for extracellular metabolites, while the cell pellet is used for intracellular analysis.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Disrupt the cells using methods such as bead beating, sonication, or freeze-thawing to release intracellular metabolites.
-
Centrifuge the mixture to pellet cell debris.
-
-
Liquid-Liquid Extraction:
-
To the resulting supernatant, add a suitable organic solvent (e.g., ethyl acetate) to extract the organic acids.
-
Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Collect the organic phase containing the organic acids.
-
Repeat the extraction process to ensure complete recovery.
-
-
Drying and Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
GC-MS Analysis
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
The GC is equipped with a capillary column suitable for the separation of organic acid derivatives (e.g., a DB-5ms column).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.
-
Mass Range: m/z 50-600.
-
-
Quantification:
-
Prepare a calibration curve using a pure standard of this compound.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for variations in extraction efficiency and instrument response.
-
General experimental workflow for the analysis of this compound.
Signaling Pathways
Currently, there is limited direct evidence for the involvement of this compound in specific signaling pathways. However, as a product of branched-chain amino acid (BCAA) metabolism, its levels are intrinsically linked to the broader signaling networks that regulate BCAA catabolism. These pathways are crucial for cellular growth, energy homeostasis, and nutrient sensing, and are often regulated by key signaling molecules such as mTOR. Alterations in BCAA metabolism have been implicated in various physiological and pathological states, including insulin (B600854) resistance and cancer. Therefore, fluctuations in the concentration of this compound may serve as an indirect indicator of the activity of these larger metabolic and signaling networks.
Context of BCAA metabolism and related signaling.
Conclusion
This compound is a naturally occurring metabolite with a widespread presence in biological systems. Its biosynthesis is directly linked to the catabolism of L-valine, a fundamental metabolic pathway. The ability to accurately quantify this chiral molecule in various matrices is crucial for understanding its role in metabolic regulation, its contribution to the sensory properties of fermented products, and its potential as a biomarker for metabolic diseases. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the significance of this compound in their respective fields. Future research should focus on elucidating its specific roles in cellular signaling and expanding the quantitative analysis to a wider range of natural sources.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a metabolite in human physiology. Its stereochemistry plays a pivotal role in its biological activity and application in asymmetric synthesis. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, spectroscopic data, and its role in metabolic pathways.
Structure and Stereochemistry
This compound possesses a single stereocenter at the C2 position, bearing a hydroxyl group. The "(S)" designation indicates that with the carboxyl group at the top and the hydrogen atom pointing away, the substituents (hydroxyl, isopropyl, and carboxyl groups) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog priority rules.
Molecular Structure:
Caption: 2D structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[1] |
| CAS Number | 17407-55-5[1] |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1] |
| SMILES | CC(C)--INVALID-LINK--O)O[1] |
| InChI | InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1[1] |
| Synonyms | L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-2-Hydroxyisovaleric acid[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Melting Point | 68-70 °C | |
| Boiling Point | 124-125 °C at 13 mmHg | |
| Optical Activity | [α]²⁰/D +19° (c=1 in chloroform) | |
| Solubility | Soluble in water, DMSO, and methanol. | [2] |
| pKa | Not explicitly found in search results. |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.83 | d | H-2 |
| 2.01 | m | H-3 |
| 0.95 | d | CH₃-4 |
| 0.82 | d | CH₃-4' |
¹³C NMR (D₂O):
| Chemical Shift (ppm) | Assignment |
| 183.8 | C-1 (COOH) |
| 79.9 | C-2 (CH-OH) |
| 34.1 | C-3 (CH) |
| 21.4 | C-4 (CH₃) |
| 18.4 | C-4' (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-2500 | Broad | O-H stretch (carboxylic acid and alcohol) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (carboxylic acid) |
| ~1230 | Strong | C-O stretch (carboxylic acid) |
| ~1080 | Strong | C-O stretch (alcohol) |
Biological Role and Metabolic Pathways
This compound is a human metabolite primarily involved in the catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine. Elevated levels of this compound in urine can be indicative of certain metabolic disorders.[2][3]
Valine and Isoleucine Catabolism
The breakdown of valine and isoleucine involves a series of enzymatic reactions. A key step is the conversion of the corresponding α-keto acids to their acyl-CoA derivatives. Under certain metabolic conditions, these α-keto acids can be alternatively reduced to α-hydroxy acids, such as this compound.
Caption: Simplified metabolic pathway of valine and isoleucine catabolism.
This compound has been detected in the urine of patients with metabolic disorders such as phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[3] Its presence can serve as a diagnostic marker for disruptions in amino acid metabolism.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general strategies for its preparation involve either the enantioselective synthesis from a prochiral precursor or the resolution of a racemic mixture.
General Strategy for Enantioselective Synthesis
One common approach is the enantioselective reduction of the corresponding α-keto acid, 2-keto-3-methylbutanoic acid. This can be achieved using chiral reducing agents or enzymatic catalysis.
Caption: Workflow for enantioselective synthesis.
General Strategy for Chiral Resolution
Alternatively, a racemic mixture of 2-hydroxy-3-methylbutanoic acid can be prepared and then resolved into its individual enantiomers. A common method involves the formation of diastereomeric salts with a chiral amine.
Experimental Workflow for Chiral Resolution:
-
Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and can be selectively crystallized from the solution.
-
Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.
-
Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Applications in Drug Development and Research
This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its defined stereochemistry is often essential for the desired pharmacological activity of the final product. It is particularly used in the synthesis of peptide analogues and other complex chiral molecules.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[1]
Conclusion
References
- 1. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]
(S)-2-Hydroxy-3-methylbutanoic acid as a human metabolite
An In-depth Technical Guide on (S)-2-Hydroxy-3-methylbutanoic Acid as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as (S)-α-hydroxyisovaleric acid, is a human metabolite derived from the catabolism of branched-chain amino acids (BCAAs), primarily valine. While present at low levels in healthy individuals, its accumulation in biofluids is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). In this condition, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex leads to the buildup of BCAAs and their corresponding α-keto acids. These α-keto acids are then alternatively reduced to their hydroxy acid analogs, including this compound. This guide provides a comprehensive overview of its biochemical origins, clinical significance, quantitative data, and detailed analytical protocols for its detection and quantification.
Biochemical Pathways and Synthesis
This compound is not a primary metabolite but rather an overflow product from a dysfunctional metabolic pathway. Its synthesis is intrinsically linked to the catabolism of the essential amino acid valine.
2.1 Valine Catabolism and the Role of the BCKAD Complex In healthy individuals, valine is transaminated to its corresponding α-keto acid, α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation step catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1][2] This multi-enzyme complex is crucial for the metabolism of all three BCAAs: leucine, isoleucine, and valine.[3]
2.2 Pathophysiological Synthesis in Maple Syrup Urine Disease (MSUD) Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes (BCKDHA, BCKDHB, DBT) that encode for the subunits of the BCKAD complex.[1][4] This genetic defect leads to a partial or near-complete loss of BCKAD activity.[2] Consequently, the α-keto acids derived from BCAAs, including α-ketoisovalerate, accumulate to toxic levels in the blood, urine, and cerebrospinal fluid.[1][3] The body attempts to mitigate this toxicity by shunting these α-keto acids into alternative pathways, including reduction to their corresponding α-hydroxy acids. α-ketoisovalerate is thus reduced to 2-hydroxy-3-methylbutanoic acid.[5]
Role in Health and Disease
The clinical significance of this compound is almost exclusively as a biomarker for metabolic disease.
3.1 Healthy States In healthy individuals, the concentration of 2-hydroxy-3-methylbutanoic acid is very low, as the BCKAD complex efficiently processes α-ketoisovalerate.[5] Moderate increases may be observed in non-specific conditions such as lactic acidosis or ketosis.[5]
3.2 Disease States Significant elevation of 2-hydroxy-3-methylbutanoic acid (as part of a broader organic acid profile) is a hallmark of several inborn errors of metabolism:
-
Maple Syrup Urine Disease (MSUD): This is the primary condition associated with high levels of this metabolite.[4][6] Its presence in urine, along with other branched-chain α-keto and α-hydroxy acids, is diagnostic.[6][7]
-
Pyruvate Dehydrogenase Deficiency: This condition can also lead to a significant increase in branched-chain amino acid metabolites.[5]
-
Other Organic Acidemias: Elevated levels can also be found in the urine of patients with a wide range of other metabolic disorders, including propionic acidemia, methylmalonic acidemia, and isovaleric acidemia, often as a secondary metabolic disturbance.
Quantitative Data
Precise quantitative data for this compound is sparse in the literature, as clinical diagnosis often relies on qualitative identification within a full organic acid profile. However, reference ranges for the general compound and its isomers provide a baseline for normal physiological levels. Levels in patients with classic MSUD are significantly higher than these reference ranges.
| Analyte | Biofluid | Condition | Concentration / Excretion Rate | Citation(s) |
| 2-Hydroxyisovaleric acid | Urine | Healthy | < 2 mmol/mol creatinine (B1669602) | [6] |
| 2-Hydroxyisovaleric acid | Urine | Healthy | 0 - 0.4 mmol/mol creatinine | [5] |
| 3-Hydroxyisovaleric acid | Urine | Healthy (pre-biotin deficiency) | Mean: 8.5 ± 3.2 mmol/mol creatinine | [8] |
| 3-Hydroxyisovaleric acid | Urine | Healthy (pre-biotin deficiency) | Mean: 80.6 ± 51 µM | [8] |
| 2-Methylbutyric acid | Serum | Healthy (Hemodialysis Patients) | Mean: 0.22 ± 0.02 µM | [9][10] |
Experimental Protocols: Analysis of Urinary Organic Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of urinary organic acids, including 2-hydroxy-3-methylbutanoic acid. The process involves extraction from the aqueous urine matrix followed by chemical derivatization to increase volatility for GC analysis.
5.1 Principle Organic acids are extracted from acidified urine into an organic solvent. The extract is dried, and the non-volatile hydroxy and carboxylic acid functional groups are converted into volatile trimethylsilyl (B98337) (TMS) ethers and esters through a process called silylation. The derivatized compounds are then separated by gas chromatography and identified and quantified by mass spectrometry.[11][12]
5.2 Detailed Methodology (GC-MS)
-
Sample Preparation & Normalization:
-
Thaw a frozen urine sample and centrifuge to remove particulates.
-
Measure the creatinine concentration of the urine sample for normalization.
-
In a clean glass tube, add a volume of urine normalized to a set amount of creatinine (e.g., equivalent to 1 mg creatinine).[12] Add an internal standard (e.g., a stable isotope-labeled analog or a non-endogenous organic acid like tropic acid).[13]
-
-
Acidification & Extraction:
-
Acidify the sample to a pH < 2 by adding hydrochloric acid (HCl).[11]
-
Saturate the aqueous phase with sodium chloride (NaCl) to improve extraction efficiency.
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex thoroughly.[13][14]
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the upper organic layer to a new clean glass vial.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts to maximize recovery.[14]
-
-
Drying:
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).[14] It is critical to ensure all solvent and residual water is removed.
-
-
Derivatization (Silylation):
-
To the dried residue, add a silylating agent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), often in a solvent like pyridine (B92270) or acetonitrile.[11][15]
-
Cap the vial tightly and incubate at a controlled temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to ensure complete derivatization of all active hydrogens.[16]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). Employ a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the wide range of metabolites.[12]
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550) to acquire mass spectra of the eluting compounds.[12] Identification is achieved by comparing the retention time and the fragmentation pattern of the TMS-derivatized analyte to that of an authentic chemical standard. Quantification is performed by integrating the peak area of a characteristic ion relative to the internal standard.
-
Conclusion
This compound is a clinically relevant human metabolite whose presence at elevated levels is a strong indicator of Maple Syrup Urine Disease and other related metabolic disorders. Its formation via the reduction of accumulated α-ketoisovalerate is a direct consequence of a deficient BCKAD enzyme complex. For drug development professionals, understanding this pathway is crucial when investigating therapies for MSUD that aim to either restore enzyme function or manage toxic metabolite accumulation. For researchers and scientists, the robust and well-established GC-MS methods for urinary organic acid profiling provide a reliable tool for both the diagnosis and the biochemical monitoring of affected patients. Further research into highly sensitive LC-MS/MS methods could enable more precise quantification in a wider range of biofluids, potentially uncovering new roles for this metabolite in other physiological or pathophysiological states.
References
- 1. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 3. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]
- 5. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach | MDPI [mdpi.com]
- 10. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erndim.org [erndim.org]
- 12. metbio.net [metbio.net]
- 13. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. marinelipids.ca [marinelipids.ca]
- 16. gcms.cz [gcms.cz]
An In-depth Technical Guide to (S)-2-Hydroxy-3-methylbutanoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, a chiral molecule of significant interest in various scientific domains, serves as a crucial building block in pharmaceutical synthesis and is a key metabolite in human physiology.[1] This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, and its role in metabolic pathways. Furthermore, it details experimental protocols for its synthesis and analysis, offering a valuable resource for professionals in drug development and biochemical research.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.
| Synonym | CAS Number | Source |
| (2S)-2-hydroxy-3-methylbutanoic acid | 17407-55-5 | [1] |
| L-alpha-Hydroxyisovaleric acid | 17407-55-5 | [1] |
| L-2-hydroxyisovaleric acid | 17407-55-5 | [1] |
| (S)-(+)-2-Hydroxy-3-methylbutanoic acid | 17407-55-5 | |
| (S)-2-hydroxy-3-methylbutyric acid | 17407-55-5 | |
| (S)-(+)-2-Hydroxy-3-methylbutyric acid | 17407-55-5 | |
| (S)-alpha-Hydroxyisovaleric acid | 17407-55-5 | |
| L-2-hydroxy-3-methylbutyric acid | 17407-55-5 | [1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Melting Point | 68-70 °C | |
| Boiling Point | 124-125 °C at 13 mmHg | |
| Optical Activity | [α]20/D +19° (c=1 in chloroform) | |
| Appearance | Solid |
Spectroscopic Data
| Spectroscopy Type | Data Summary | Source |
| ¹H NMR | Spectra available in public databases. | [1] |
| ¹³C NMR | Spectra available in public databases. | [1] |
Metabolic Significance and Signaling Pathways
This compound is the α-hydroxy analogue of the essential amino acid L-valine and is a key intermediate in its metabolic pathway. In healthy individuals, it is involved in the standard catabolism of branched-chain amino acids (BCAAs). However, its accumulation is a hallmark of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).
Branched-Chain Amino Acid (BCAA) Catabolism
The catabolism of the branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic process. The initial steps involve transamination to their respective α-keto acids, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKAD) complex. A defect in this enzyme complex leads to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids.
Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the BCKAD complex. This enzymatic block leads to the accumulation of BCAAs and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid. The α-keto acids are partially reduced to their α-hydroxy acid analogs, including this compound, which contributes to the characteristic sweet odor of the urine in affected individuals and the severe neurological damage if left untreated.
Experimental Protocols
Synthesis of this compound from L-Valine
A common and established method for the synthesis of this compound is through the diazotization of L-valine. This reaction proceeds with retention of stereochemistry.
Materials:
-
L-Valine
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
Prepare a solution of L-valine in dilute sulfuric acid in a flask and cool it in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the L-valine solution with constant stirring, maintaining the temperature below 5 °C. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Analytical Methods for Chiral Separation and Quantification
The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis are powerful techniques for this purpose.
GC-MS Analysis of this compound in Biological Samples
This protocol outlines a general procedure for the analysis of this compound in biological matrices such as urine or plasma.
1. Sample Preparation and Derivatization:
-
To a known volume of the biological sample, add an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To enhance volatility for GC analysis, the dried residue is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-80 °C for 30-60 minutes.
2. GC-MS Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for the separation of the enantiomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60 °C and ramping up to 280 °C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.
3. Data Analysis:
-
The enantiomers of 2-hydroxy-3-methylbutanoic acid will have distinct retention times on the chiral column.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conclusion
This compound is a molecule with diverse relevance, from being a fundamental chiral building block in synthetic chemistry to a critical biomarker in metabolic diseases. A thorough understanding of its properties, synonyms, and metabolic context, as provided in this guide, is essential for researchers and professionals in related fields. The detailed experimental protocols offer a practical foundation for its synthesis and analysis, facilitating further research and application.
References
A Technical Guide to the Spectroscopic Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-hydroxy-3-methylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this chiral building block.
Introduction
This compound, also known as L-alpha-hydroxyisovaleric acid, is a valuable chiral building block used in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its chemical formula is C5H10O3, and it has a molecular weight of 118.13 g/mol .[1] Accurate spectroscopic characterization is crucial for verifying its identity, purity, and structure in research and development settings.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. Note that standard spectroscopic techniques do not differentiate between enantiomers, so the data provided for the racemic or unspecified form of 2-hydroxy-3-methylbutanoic acid is applicable to the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.83-3.84 | Doublet | 1H | H-2 (CH-OH) |
| ~2.00-2.04 | Multiplet | 1H | H-3 (CH) |
| ~0.96 | Doublet | 3H | CH₃ |
| ~0.83 | Doublet | 3H | CH₃ |
Data sourced from the Human Metabolome Database (HMDB) for 2-Hydroxy-3-methylbutyric acid in water at 500 MHz.[2][3]
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~180 | C-1 (C=O) |
| ~75 | C-2 (CH-OH) |
| ~32 | C-3 (CH) |
| ~18 | C-4 (CH₃) |
| ~16 | C-5 (CH₃) |
Note: Specific experimental ¹³C NMR data was not available in the search results. The provided data is a typical representation based on spectral databases for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]
| Frequency (cm⁻¹) | Description of Vibration | Functional Group |
| 3500-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2970 | C-H stretch | Alkane |
| ~1725 | C=O stretch | Carboxylic Acid |
| ~1470 | C-H bend | Alkane |
| ~1240 | C-O stretch | Carboxylic Acid/Alcohol |
Note: The IR data is a generalized representation based on typical functional group frequencies, as a spectrum for the specific compound was not found.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[5] For this compound, electrospray ionization (ESI) is a common technique.[6]
MS Data (ESI)
| m/z | Ion |
| 117.1 | [M-H]⁻ |
Data corresponds to the deprotonated molecule observed in negative ion mode ESI-MS/MS.[7]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.[8] The choice of solvent can affect the chemical shifts.
-
Instrument Setup : Insert the sample into the NMR spectrometer.[9] The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and improve resolution.[9]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum. A standard acquisition involves a short radiofrequency pulse, followed by the detection of the free induction decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.[9]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance and lower sensitivity of ¹³C, more scans are typically required.[10] Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[10]
-
Data Processing : The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS or the residual solvent peak).[11] Peak integration is performed for the ¹H NMR spectrum to determine the relative number of protons.[8]
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the attenuated beam is detected.[12]
-
Data Processing : The resulting interferogram is converted to a spectrum via Fourier transform.[13] The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol.
-
Chromatographic Separation (Optional but common) : Inject the sample into a liquid chromatograph (LC) to separate it from any impurities.
-
Ionization : The eluent from the LC is introduced into the electrospray ionization (ESI) source.[6] A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).[6]
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[14]
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z.[14]
Visualizations
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Plausible fragmentation pathways for 2-hydroxy-3-methylbutanoic acid in ESI-MS.
References
- 1. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 3. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Quantification of (S)-2-Hydroxy-3-methylbutanoic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-hydroxyisovaleric acid, is a hydroxy fatty acid that plays a role in human metabolism. It is primarily a catabolite of the branched-chain amino acid (BCAA) valine.[1][2] The quantification of this compound in plasma is of interest in metabolic research and may serve as a biomarker for various physiological and pathological states. Aberrant levels of this and similar metabolites have been observed in several metabolic disorders.[1][3]
This application note provides a detailed protocol for the sensitive and robust quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d7 (custom synthesis or commercial provider)
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) (Fisher Scientific or equivalent)
-
LC-MS grade water (Fisher Scientific or equivalent)
-
Formic acid (FA), LC-MS grade (Thermo Fisher Scientific or equivalent)
-
Human plasma (pooled, drug-free) for calibration standards and quality controls (BioIVT or equivalent)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the primary stock solution of the internal standard with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma.
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Flow Rate | 0.3 mL/min. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Negative Electrospray Ionization (ESI-). |
| MRM Transitions | This compound: 117.1 -> 73.1; this compound-d7 (IS): 124.1 -> 79.1. |
| Dwell Time | 100 ms. |
| Collision Energy | Optimized for the specific instrument and analyte. |
| Source Temperature | 500°C. |
| IonSpray Voltage | -4500 V. |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the spiked plasma standards. A linear regression with a 1/x² weighting is typically used.
| Analyte | Concentration Range (ng/mL) | Linearity (r²) |
| This compound | 10 - 2000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 30 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Medium | 300 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| High | 1500 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and ±20% accuracy).
| Analyte | LLOQ (ng/mL) |
| This compound | 10 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified metabolic pathway of Valine catabolism leading to this compound.
References
Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape for the two enantiomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of these enantiomers for quality control, pharmacokinetic studies, and stereoselective synthesis.
Introduction
2-Hydroxy-3-methylbutanoic acid is a chiral carboxylic acid with a stereocenter at the C2 position, existing as two enantiomers: this compound and (R)-2-hydroxy-3-methylbutanoic acid.[1][2] The distinct stereoisomers can exhibit different biological activities, making their separation and quantification crucial in various fields, including drug development and metabolomics. The direct separation of enantiomers can be challenging on standard achiral chromatography columns. This application note presents a robust HPLC method employing a chiral stationary phase (CSP) for the direct resolution of these enantiomers. The principles of chiral chromatography involve the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[3][4]
Experimental Workflow
The following diagram outlines the general workflow for the development and application of the chiral HPLC method.
Materials and Methods
Instrumentation
An HPLC system equipped with a UV detector is recommended. The specific system used for this application was a standard HPLC instrument.
Chemicals and Reagents
-
(R,S)-2-Hydroxy-3-methylbutanoic acid standard
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
For acidic compounds like 2-hydroxy-3-methylbutanoic acid, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and achieve better resolution.[3]
Protocols
Standard Solution Preparation
-
Prepare a stock solution of racemic 2-hydroxy-3-methylbutanoic acid at a concentration of 1 mg/mL in the diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the diluent.
Sample Preparation
-
Accurately weigh the sample containing 2-hydroxy-3-methylbutanoic acid.
-
Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the standard solution to verify system suitability, including resolution, theoretical plates, and tailing factor.
-
Inject the prepared sample solutions.
-
Integrate the peaks corresponding to the (R) and (S) enantiomers.
Results and Discussion
The developed HPLC method successfully separated the enantiomers of 2-hydroxy-3-methylbutanoic acid. The use of a polysaccharide-based chiral stationary phase provided the necessary enantioselectivity. The normal-phase mobile phase, consisting of hexane and isopropanol with a TFA modifier, resulted in good peak shapes and a reasonable analysis time.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of the two enantiomers.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.5 | 1.1 | > 5000 |
| (R)-2-Hydroxy-3-methylbutanoic acid | 10.2 | 1.2 | > 5000 |
| Resolution (Rs) | > 2.0 |
Conclusion
The described HPLC method provides a reliable and robust approach for the chiral separation of 2-hydroxy-3-methylbutanoic acid enantiomers. This method is suitable for routine analysis in quality control and research environments. The use of a polysaccharide-based chiral stationary phase is key to achieving the desired separation. For different sample matrices or specific analytical challenges, further method optimization may be required. While this application note focuses on a direct HPLC method, it is worth noting that indirect analysis by gas chromatography after derivatization to form diastereomers is also a viable strategy for separating enantiomers of hydroxy acids.[5][6]
References
- 1. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-2-Hydroxy-3-methylbutanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (S)-2-Hydroxy-3-methylbutanoic acid as a versatile chiral building block in the synthesis of complex pharmaceutical agents. The focus is on its application as a precursor to (S)-valine derivatives, which are key components in the synthesis of prominent drugs such as the angiotensin II receptor blocker, Valsartan (B143634).
Introduction
This compound, also known as L-α-hydroxyisovaleric acid, is a valuable chiral starting material in organic synthesis.[1] Its stereochemically defined hydroxyl group and carboxylic acid functionality make it an ideal precursor for the synthesis of other chiral molecules, particularly α-amino acids. This is of significant interest in drug development, where the stereochemistry of a molecule is often critical to its pharmacological activity. One of the key applications of this chiral building block is its conversion to (S)-valine derivatives, essential components in the synthesis of a variety of pharmaceuticals.[2]
Application in the Synthesis of Valsartan
Valsartan is a widely used antihypertensive drug that functions as an angiotensin II receptor blocker (ARB).[3] The synthesis of Valsartan typically involves the coupling of a protected (S)-valine derivative with other synthetic intermediates.[4] this compound serves as a readily available and cost-effective starting material for the preparation of the necessary (S)-valine synthon.
The overall synthetic strategy involves the stereospecific conversion of the hydroxyl group of this compound to an amino group to form an (S)-valine derivative. This transformation can be achieved through various methods, with the Mitsunobu reaction being a prominent example that proceeds with inversion of configuration. However, to retain the desired (S)-stereochemistry at the α-carbon, a two-step process involving activation of the hydroxyl group followed by displacement with an azide (B81097), and subsequent reduction, is a common and effective strategy.
Synthetic Workflow for the Preparation of a Key Valsartan Precursor
The following workflow outlines the key steps in the utilization of this compound for the synthesis of a crucial precursor for Valsartan.
Caption: Synthetic workflow from this compound to a key Valsartan precursor.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of this compound to its corresponding methyl ester.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (10 volumes), add trimethylchlorosilane (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TMSCl.
-
The resulting crude (S)-Methyl 2-hydroxy-3-methylbutanoate can be used in the next step without further purification or can be purified by column chromatography.
Quantitative Data:
| Reaction Step | Product | Typical Yield | Reference |
| Esterification | (S)-Methyl 2-hydroxy-3-methylbutanoate | >95% | [5] |
Protocol 2: Conversion of (S)-Methyl 2-hydroxy-3-methylbutanoate to (S)-Valine Methyl Ester
This protocol details the conversion of the hydroxy ester to the corresponding amino ester via a two-step process involving an azide intermediate.
Step 2a: Mesylation and Azide Displacement
Materials:
-
(S)-Methyl 2-hydroxy-3-methylbutanoate
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve (S)-Methyl 2-hydroxy-3-methylbutanoate (1.0 eq) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF (10 volumes) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude (S)-Methyl 2-azido-3-methylbutanoate.
Step 2b: Reduction of the Azide
Materials:
-
(S)-Methyl 2-azido-3-methylbutanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Filtration apparatus
Procedure:
-
Dissolve the crude (S)-Methyl 2-azido-3-methylbutanoate in methanol (10 volumes).
-
Add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-Valine methyl ester. The product can be purified by distillation or column chromatography.
Quantitative Data:
| Reaction Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Mesylation & Azide Displacement | (S)-Methyl 2-azido-3-methylbutanoate | 80-90% (over 2 steps) | >99% | General Procedure |
| Azide Reduction | (S)-Valine Methyl Ester | >95% | >99% | General Procedure |
Biological Context: The Renin-Angiotensin System
Valsartan, synthesized from the (S)-valine derivative, acts on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[6][7] Understanding this pathway is essential for appreciating the therapeutic relevance of this synthetic endeavor.
The RAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen (B3276523) to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[4][8][9][10]
Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing its hypertensive effects.[11]
Caption: The Renin-Angiotensin System and the mechanism of action of Valsartan.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its efficient conversion to (S)-valine derivatives provides a key entry point for the synthesis of important drugs like Valsartan. The protocols outlined in these application notes provide a practical guide for researchers in the field of drug discovery and development to utilize this chiral synthon effectively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Valsartan synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(+)-2-ヒドロキシ-3-メチル酪酸 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Documents download module [ec.europa.eu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103539752A - Synthesis method of valsartan - Google Patents [patents.google.com]
Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as (S)-α-hydroxyisovaleric acid, is a chiral hydroxy fatty acid that serves as a key metabolite and a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate identification and quantification of its specific enantiomeric form are crucial for understanding metabolic pathways, diagnosing certain metabolic disorders, and ensuring the stereochemical purity of drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of small, volatile molecules.[2][3][4] However, due to the low volatility and polar nature of hydroxy acids, chemical derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC-MS analysis.[5][6]
This application note provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of this compound from biological matrices. It covers both achiral quantification and strategies for chiral separation.
Principle
The analytical workflow involves the extraction of the target analyte from the sample matrix, followed by a chemical derivatization step. Derivatization serves two main purposes: it replaces active hydrogens on the hydroxyl and carboxyl groups with nonpolar groups (e.g., trimethylsilyl (B98337) - TMS), which increases volatility and thermal stability.[5][6] For chiral analysis, two primary strategies can be employed:
-
Diastereomeric Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[7][8]
-
Chiral Column Chromatography: The analyte is derivatized with an achiral agent (e.g., for volatility) and then separated into its enantiomers on a GC column coated with a chiral stationary phase (e.g., derivatized cyclodextrins).[9][10]
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification, while the chromatographic peak area is used for quantification.[4]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Biological Fluids (e.g., Urine, Serum)
This protocol outlines a general liquid-liquid extraction (LLE) procedure to isolate organic acids from aqueous biological samples.[2][11][12]
Materials:
-
Sample (e.g., 1-2 mL of urine or serum)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog like D3-2-hydroxybutyrate)
-
6M HCl
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (or other suitable organic solvent like methyl tert-butyl ether)[13]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1-2 mL of the sample into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution. The use of stable isotope internal standards is highly recommended to account for analyte loss during preparation.[5]
-
Acidify the sample to a pH < 2 by adding approximately 200 µL of 6M HCl.[11] This protonates the carboxylic acid group, making it more extractable into an organic solvent.
-
Add ~1.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the extraction efficiency into the organic layer ("salting out").[11]
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifuge the tube at 800-1000 x g for 5 minutes to separate the aqueous and organic layers.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the Na₂SO₄ directly to the tube and decanting.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature of 30-40°C. The resulting residue contains the extracted organic acids.
Protocol 2: Derivatization for Achiral and Chiral Analysis
Organic acids must be derivatized to become volatile for GC-MS analysis.[5] Silylation is a common and effective method.
A. Silylation for Achiral Analysis (or for use with a Chiral Column)
This method converts both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract from Protocol 1
-
Silylating reagent: e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and TMCS (99:1).[6][11][12]
-
Pyridine or other suitable solvent (optional)
-
Heating block or oven
-
GC autosampler vials
Procedure:
-
Reconstitute the dried extract in 50-100 µL of the silylating reagent (e.g., MSTFA + 1% TMCS).[11]
-
Seal the vial tightly.
-
Heat the vial at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[11]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.
B. Diastereomeric Derivatization for Chiral Analysis (on an Achiral Column)
This two-step protocol, based on the method described by Jin et al., first creates diastereomeric esters using a chiral alcohol, then silylates the remaining hydroxyl group.[7]
Materials:
-
Dried sample extract from Protocol 1
-
Chiral alcohol: (S)-(+)-3-Methyl-2-butanol
-
Thionyl chloride (SOCl₂) or other esterification catalyst
-
Silylating reagent (MSTFA + 1% TMCS)
-
Heating block or oven
-
GC autosampler vials
Procedure:
-
Esterification:
-
Add 200 µL of (S)-(+)-3-Methyl-2-butanol and a catalytic amount of SOCl₂ to the dried extract.
-
Heat the sealed vial at 100°C for 1 hour.
-
Evaporate the excess reagent under a stream of nitrogen.
-
-
Silylation:
-
To the dried residue from the esterification step, add 50-100 µL of MSTFA + 1% TMCS.
-
Heat the sealed vial at 60°C for 15 minutes.
-
Cool the vial. The sample is now ready for injection. The resulting diastereomers can be separated on a standard achiral column like a DB-5.
-
Visualizations
Caption: General workflow for the GC-MS analysis of organic acids.
Caption: Silylation of 2-Hydroxy-3-methylbutanoic acid to form a volatile derivative.
Caption: Logic of chiral separation via diastereomer formation.
Data Presentation
GC-MS Instrumentation and Conditions
The following table provides typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Split (e.g., 1:12) or Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant linear velocity (e.g., 34 cm/s) |
| Column (Achiral) | DB-5, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7][14] |
| Column (Chiral) | Cyclodextrin-based column (e.g., Rt-βDEX series) |
| Oven Temperature Program | Initial 80-100°C (hold 1-2 min), ramp 3-6°C/min to 280°C, hold 5-10 min[11] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 200-230 °C |
| Transfer Line Temperature | 270-280 °C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for identification and profiling[5] |
| Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy[9] |
Quantitative Data: Mass Spectral Fragments
For the di-TMS derivative of 2-Hydroxy-3-methylbutanoic acid, quantitative analysis using SIM mode can be performed by monitoring characteristic ions.
| Derivative Name | Formula | Molecular Weight | Characteristic Mass Fragments (m/z) for SIM |
| 2-Hydroxy-3-methylbutanoic acid, di-TMS derivative | C₁₁H₂₆O₃Si₂ | 262.5 | 147 , 117 , 219, 247, 189 |
(Data sourced from NIST WebBook for the 2TMS derivative)[14][15]
Note on Fragments:
-
m/z 147: Often a prominent ion for TMS-derivatized hydroxy acids, corresponding to the [COOTMS]⁺ fragment.
-
m/z 117: A characteristic fragment resulting from alpha-cleavage, corresponding to [CH(OTMS)COOTMS]⁺ minus the isopropyl group. This is often a good choice for the quantifier ion.
By following these detailed protocols, researchers can achieve reliable and accurate quantitative analysis of this compound and its derivatives, enabling critical insights in metabolic research and drug development.
References
- 1. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. youtube.com [youtube.com]
- 5. metbio.net [metbio.net]
- 6. gcms.cz [gcms.cz]
- 7. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. gcms.cz [gcms.cz]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 15. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
Application of (S)-2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-α-Hydroxyisovaleric acid (L-Hiv), is a valuable chiral building block in the field of peptide chemistry.[1][2] Its primary application lies in the synthesis of depsipeptides, which are peptide analogues where one or more amide bonds are replaced by ester bonds.[3][4][5] This modification can significantly impact the conformational properties, membrane permeability, and enzymatic stability of peptides, making it a crucial tool in drug discovery and development. The incorporation of this compound can introduce conformational constraints and reduce the hydrogen bonding capacity of the peptide backbone, which can be advantageous for improving oral bioavailability and metabolic half-life.
These application notes provide detailed protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) and highlight key considerations for successful synthesis.
Data Presentation
The efficiency of incorporating this compound into a peptide sequence is dependent on the coupling method, protecting group strategy, and the specific peptide sequence. Below is a summary of typical yields and purities reported in the literature for the synthesis of depsipeptides containing similar α-hydroxy acids.
| Parameter | Value | Coupling Method | Notes | Reference |
| Average Yield per Cycle | 95-97% | DIC/DMAP | Solid-phase synthesis of a valinomycin (B1682140) analogue using THP-protected hydroxy acids. | [1] |
| Overall Yield (linear depsipeptide) | 75-90% | Solution-phase synthesis | General procedure for depsipeptide formation. | [3] |
| Crude Purity | >70% | Not specified | Typical purity for crude synthetic peptides before purification. | |
| Final Purity (after HPLC) | >95% | Not specified | Standard purity for synthetic peptides intended for biological assays. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Depsipeptide using a Pre-formed Depsidipeptide Block with this compound
This protocol describes the incorporation of this compound as part of a depsidipeptide building block, which can then be used in a standard Fmoc-based solid-phase peptide synthesis workflow. This method avoids the direct, and often less efficient, ester bond formation on the solid support.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Fmoc-compatible solid support (e.g., Wang resin, Rink amide resin)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Ether (cold) for precipitation
Procedure:
-
Synthesis of the Fmoc-Aminoacyl-(S)-2-hydroxy-3-methylbutanoate Depsidipeptide Block: a. Dissolve the Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.1 eq) and a catalytic amount of DMAP (0.1 eq). d. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, filter the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the resulting depsidipeptide block by flash column chromatography.
-
Solid-Phase Peptide Synthesis: a. Swell the resin in DMF for 30 minutes in a peptide synthesis vessel. b. Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF and DCM. d. Couple the first Fmoc-amino acid using a standard coupling protocol (e.g., HBTU/DIPEA in DMF). e. After deprotection of the first amino acid, couple the prepared Fmoc-depsidipeptide block (1.5 eq) using standard coupling conditions (e.g., DIC/OxymaPure in DMF) for 2 hours. f. Continue the peptide chain elongation using standard Fmoc-SPPS cycles.
-
Cleavage and Deprotection: a. After completion of the synthesis, wash the peptidyl-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the crude peptide under vacuum.
-
Purification: a. Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final depsipeptide.
Protocol 2: On-Resin Ester Bond Formation using DIC/DMAP
This protocol describes the direct formation of the ester bond between a resin-bound amino acid and this compound on the solid support. The hydroxyl group of the hydroxy acid requires protection, for example, with a tetrahydropyranyl (THP) group.
Materials:
-
Fmoc-amino acid loaded resin
-
THP-protected this compound
-
Coupling reagents: DIC, DMAP
-
Deprotection reagent for THP: p-Toluenesulfonic acid (p-TsOH) in DCM/Methanol
-
Solvents: DMF, DCM, Methanol
-
Standard SPPS reagents (as in Protocol 1)
Procedure:
-
Resin Preparation: a. Start with an Fmoc-amino acid pre-loaded resin. b. Perform Fmoc deprotection using 20% piperidine in DMF. c. Wash the resin thoroughly with DMF and DCM.
-
Ester Bond Formation: a. Dissolve THP-protected this compound (3.0 eq) in DMF. b. Add DIC (3.0 eq) and DMAP (0.5 eq) to the solution and pre-activate for 10 minutes. c. Add the activated hydroxy acid solution to the resin. d. Shake the reaction vessel at room temperature for 4-6 hours. e. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a test cleavage).
-
Hydroxyl Group Deprotection: a. Wash the resin with DMF and DCM. b. Treat the resin with a solution of p-TsOH in DCM/Methanol to remove the THP protecting group.[1] c. Wash the resin thoroughly with DCM, DMF, and isopropanol.
-
Peptide Chain Elongation: a. Proceed with the coupling of the next Fmoc-amino acid using standard SPPS protocols.
-
Cleavage, Deprotection, and Purification: a. Follow steps 3 and 4 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of a depsipeptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and Total Synthesis of PM170453, a New Cyclic Depsipeptide Isolated from Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Depsipeptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (S)-2-Hydroxy-3-methylbutanoic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (S)-2-Hydroxy-3-methylbutanoic acid, a significant chiral building block in pharmaceutical synthesis and a metabolite in various biological pathways, for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following methods enhance volatility, improve chromatographic resolution, and enable sensitive detection of this non-chromophoric hydroxy acid.
I. Gas Chromatography (GC) Analysis
Derivatization for GC analysis is essential to increase the volatility and thermal stability of this compound. The two primary methods employed are silylation and esterification.
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a robust method that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the analyte.
Experimental Protocol: Silylation with BSTFA
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Derivatization Reaction:
-
To 1-10 mg of the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS or GC-FID system.
-
Workflow for Silylation:
Esterification using 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr)
This method converts the carboxylic acid to a pentafluorobenzyl ester, which is highly sensitive for electron capture detection (ECD) and also provides good mass spectrometric properties.
Experimental Protocol: Esterification with PFBBr
Materials:
-
This compound standard or sample extract
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetone)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: The sample should be in a suitable organic solvent or dried and reconstituted.
-
Derivatization Reaction:
-
To the sample in a reaction vial, add 100 µL of the PFBBr solution.
-
Add 10 µL of DIPEA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of water.
-
Vortex thoroughly for 1 minute to extract the PFB-ester into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to a clean autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
Workflow for PFBBr Esterification:
Quantitative Data for GC Analysis
| Parameter | Silylation (BSTFA) | Esterification (PFBBr) |
| Reagent | BSTFA + 1% TMCS | PFBBr with DIPEA |
| Reaction Temp. | 70°C | 60°C[1] |
| Reaction Time | 60 min | 30 min[1] |
| Typical Column | DB-5, HP-5MS | DB-5ms, HP-5ms |
| Detection | MS, FID | MS (NCI), ECD |
| LOD (for similar hydroxy acids) | - | 0.5 - 29 µg/L[1] |
| Linearity (for similar hydroxy acids) | - | up to 3 or 12 mg/L[1] |
| Recovery (for similar hydroxy acids) | - | 85 - 106%[1] |
| Predicted Kovats RI (TMS derivative) | 1146.4 (Semi-standard non-polar) | - |
II. High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore for enhanced detection, or to create diastereomers for chiral separation on an achiral column.
Fluorescent Labeling with 9-Anthryldiazomethane (ADAM)
ADAM reacts with the carboxylic acid group to form a highly fluorescent ester, enabling sensitive detection by a fluorescence detector.[2][3]
Experimental Protocol: Fluorescent Labeling with ADAM
Materials:
-
This compound standard or sample extract
-
9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% in ethyl acetate)
-
Methanol
-
Reaction vials (2 mL), protected from light
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: The sample should be dissolved in a suitable solvent like methanol.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a reaction vial, add 200 µL of the ADAM solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 1 hour in the dark.
-
To quench the excess ADAM, add 10 µL of acetic acid and let it stand for 10 minutes.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture into the HPLC system.
-
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 365 nm, Emission: 412 nm)[3]
-
-
Workflow for ADAM Derivatization:
Chiral Derivatization for Diastereomer Formation
To determine the enantiomeric purity of this compound, it can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC or GC column. A common approach involves esterification with a chiral alcohol followed by acylation of the hydroxyl group.
Experimental Protocol: Chiral Derivatization
This protocol is adapted from a method for other hydroxy acids and may require optimization.[4]
Materials:
-
This compound sample
-
(R)-(-)-2-Butanol or another chiral alcohol
-
Concentrated Sulfuric Acid (catalyst)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Pyridine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
HPLC or GC system with an achiral column (e.g., C18 for HPLC, DB-5 for GC)
Procedure:
-
Esterification:
-
To 1 mg of the sample, add 1 mL of (R)-(-)-2-butanol and 50 µL of concentrated sulfuric acid.
-
Heat the mixture at 80°C for 2 hours.
-
Cool and neutralize with saturated sodium bicarbonate solution.
-
Extract the diastereomeric esters with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Acylation:
-
To the dried residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Let the reaction proceed at room temperature for 30 minutes.
-
Evaporate the excess reagents under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., acetonitrile for HPLC, hexane for GC).
-
Inject into the appropriate chromatographic system for separation of the diastereomers.
-
Logical Relationship for Chiral Derivatization:
Quantitative Data for HPLC Analysis
| Parameter | Fluorescent Labeling (ADAM) | Chiral Derivatization |
| Reagent | 9-Anthryldiazomethane (ADAM) | (R)-(-)-2-Butanol + TFAA |
| Reaction Temp. | Room Temperature | 80°C (Esterification), RT (Acylation) |
| Reaction Time | 1 hour | 2.5 hours total |
| Typical Column | C18 | C18 (HPLC), DB-5 (GC) |
| Detection | Fluorescence (Ex: 365 nm, Em: 412 nm)[3] | MS, FID, UV |
| LOD (for similar hydroxy acids) | Picomole level[3] | - |
| Linearity (for benzofurazan (B1196253) derivative) | - | r² = 0.9997 (20-500 µmol/L) |
| LOQ (for benzofurazan derivative) | - | 25.8 µmol/L |
Disclaimer: The provided protocols and data are intended as a guide and may require optimization for specific applications, sample matrices, and instrumentation. Always adhere to laboratory safety protocols when handling chemicals.
References
(S)-2-Hydroxy-3-methylbutanoic Acid: A Chiral Precursor for Advanced Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
(S)-2-Hydroxy-3-methylbutanoic acid , also known as (S)-α-hydroxyisovaleric acid, is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific nature makes it a crucial starting material for the enantioselective synthesis of several antiviral drugs, most notably the Hepatitis C Virus (HCV) NS3/4A protease inhibitors Boceprevir (B1684563) and Telaprevir. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of these important therapeutic agents.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a synthetic intermediate that provides a key chiral center in the assembly of larger, biologically active molecules.[1] Its use is particularly prominent in peptide synthesis and in the preparation of peptidomimetic drugs where specific stereochemistry is essential for therapeutic efficacy.[2][3] The hydroxyl and carboxylic acid functionalities offer versatile handles for chemical modification, allowing for its incorporation into complex molecular architectures.
This chiral precursor is instrumental in the synthesis of the P3 fragment of Boceprevir, a first-generation HCV protease inhibitor.[4] Similarly, derivatives of this compound are employed in the construction of key components of Telaprevir, another significant anti-HCV therapeutic.[5][6]
Application in the Synthesis of Boceprevir
Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[7][8] The (S)-tert-leucine moiety, derived from this compound, is a key component of the P3 fragment of Boceprevir, contributing to its binding affinity and inhibitory activity against the viral protease.
Synthesis of a Key Boceprevir Intermediate
The synthesis of Boceprevir involves the coupling of several key fragments. One of these fragments is (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid, which can be synthesized from this compound. The following table summarizes the quantitative data for a typical synthesis of a key intermediate.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Protection of the hydroxyl group | This compound, Acetic anhydride, Pyridine | ~95% | |
| 2 | Amidation | Protected acid, Thionyl chloride, Ammonia | ~90% | [8] |
| 3 | Hofmann rearrangement | Amide, Bromine, Sodium hydroxide (B78521) | ~80% | [8] |
| 4 | Boc protection | (S)-2-amino-3,3-dimethylbutanoic acid, Di-tert-butyl dicarbonate (B1257347), Sodium hydroxide | ~92% |
Experimental Protocol: Synthesis of (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
This protocol outlines the synthesis of a key P3 fragment precursor for Boceprevir, starting from a derivative of this compound.
Step 1: Synthesis of (S)-2-amino-3,3-dimethylbutanoic acid
-
This step typically involves a multi-step sequence starting from the corresponding α-hydroxy acid, which is not detailed here but can be achieved through established methods such as a Hofmann rearrangement of the corresponding amide.
Step 2: Protection of the amino group
-
To a solution of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water is added sodium hydroxide (1.1 eq) at 0 °C.
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the tert-butanol is removed under reduced pressure.
-
The aqueous layer is washed with diethyl ether, then acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with ethyl acetate (B1210297) (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid as a white solid.
Characterization Data:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.
-
Mass spectrometry can be used to confirm the molecular weight.
Boceprevir Mechanism of Action
Boceprevir functions by covalently and reversibly binding to the active site of the HCV NS3/4A serine protease.[3][9] The ketoamide warhead of Boceprevir forms a covalent adduct with the catalytic serine residue (Ser139) in the protease's active site, mimicking the transition state of peptide bond cleavage.[1] This binding is further stabilized by hydrogen bonds and hydrophobic interactions with other residues in the active site.[10]
Caption: Boceprevir inhibits HCV replication by blocking the NS3/4A protease.
Application in the Synthesis of Telaprevir
Telaprevir is another direct-acting antiviral agent that targets the HCV NS3/4A protease.[11] The synthesis of Telaprevir can also utilize chiral building blocks derived from amino acids, and a highly efficient synthesis has been reported that involves biocatalysis and multicomponent reactions.[6]
Synthesis of a Key Telaprevir Intermediate
A key step in an efficient synthesis of Telaprevir involves a Passerini three-component reaction. The following table summarizes quantitative data for a reported highly efficient synthesis of a key intermediate.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Passerini Reaction | Imine, Isocyanide, Carboxylic Acid, CH₂Cl₂ | 76% | |
| 2 | Deprotection | Saturated K₂CO₃, MeOH | - | |
| 3 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 80% (over 2 steps) |
Experimental Protocol: Synthesis of a Telaprevir Precursor
This protocol is adapted from a reported highly efficient synthesis of Telaprevir.
Step 1: Passerini three-component reaction
-
To a solution of the bicyclic imine (1.0 eq) and the carboxylic acid fragment (0.7 eq) in dry dichloromethane (B109758) (CH₂Cl₂) is added the isocyanide component (1.0 eq) dropwise at room temperature.
-
The resulting yellow solution is stirred for 72 hours.
-
The reaction mixture is diluted with CH₂Cl₂ and washed twice with saturated sodium carbonate solution and twice with saturated ammonium (B1175870) chloride solution.
-
The organic layer is collected, dried over magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica (B1680970) gel flash chromatography (5% MeOH in CH₂Cl₂) to yield the Passerini product as a mixture of diastereomers.
Step 2 & 3: Deprotection and Oxidation to Telaprevir
-
To a solution of the Passerini product (1.0 eq) in methanol (B129727) (MeOH) at room temperature is added a saturated solution of potassium carbonate (K₂CO₃).
-
The reaction is stirred for 30 minutes, resulting in a pale yellow suspension.
-
The reaction mixture is washed with brine, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried with MgSO₄ and concentrated in vacuo to yield a pale yellow solid.
-
The solid is dissolved in CH₂Cl₂ and Dess-Martin periodinane (2.0 eq) is added at room temperature.
-
The reaction mixture is stirred overnight before being quenched with saturated sodium bicarbonate solution and saturated sodium thiosulfate (B1220275) solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried with MgSO₄ and concentrated in vacuo.
-
The crude product is purified by silica gel flash chromatography (1% MeOH in CH₂Cl₂) to afford Telaprevir as a white solid.
Characterization Data:
-
¹H NMR (500.23 MHz, DMSO-d₆) and ¹³C NMR spectroscopy are used to confirm the final structure.
-
High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula.
Telaprevir Mechanism of Action
Similar to Boceprevir, Telaprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease.[2][7] It contains an α-ketoamide warhead that attacks the catalytic serine (Ser139) in the enzyme's active site, forming a stable, yet reversible, tetrahedral intermediate. This effectively blocks the protease from cleaving the HCV polyprotein, thereby inhibiting viral replication.[10]
Caption: Telaprevir inhibits HCV NS3/4A protease, halting viral maturation.
Conclusion
This compound and its derivatives are indispensable chiral precursors in the synthesis of complex antiviral pharmaceuticals like Boceprevir and Telaprevir. The protocols and data presented herein demonstrate the practical application of this building block in constructing these life-saving medicines. The detailed methodologies provide a foundation for researchers in the field of drug development to utilize this versatile chiral synthon in their synthetic endeavors. The understanding of the mechanism of action of the final drug products further highlights the importance of stereochemical control in designing potent and selective enzyme inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. medkoo.com [medkoo.com]
- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boceprevir synthesis - chemicalbook [chemicalbook.com]
Analytical standards for 2-Hydroxy-3-methylbutanoic acid quantification
Application Note: Quantification of 2-Hydroxy-3-methylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is an alpha-hydroxy acid analog of the branched-chain amino acid, valine.[1] It serves as a precursor to valine and is involved in protein synthesis and nitrogen balance.[1] This metabolite is found in various biological matrices and its concentration can be indicative of certain metabolic states or diseases, including phenylketonuria, maple syrup urine disease, and various acidemias.[2] Accurate and robust quantification of 2-hydroxy-3-methylbutanoic acid is therefore crucial for clinical diagnostics, nutritional research, and drug development.
This document provides detailed analytical methods for the quantification of 2-hydroxy-3-methylbutanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies Overview
The quantification of small, polar metabolites like 2-hydroxy-3-methylbutanoic acid presents unique analytical challenges. The two most common and reliable techniques for this purpose are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like hydroxy acids, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[3] GC-MS offers excellent chromatographic resolution and highly specific detection, making it a robust quantification method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for quantifying a wide range of molecules in complex biological matrices. It offers high sensitivity, specificity, and throughput. While direct analysis is possible, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to lower detection limits.[4][5]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for 2-hydroxy-3-methylbutanoic acid and similar analytes.
| Analytical Method | Analyte | Matrix | Key Performance Metrics | Reference |
| GC-MS | 2-Hydroxy-3-methylbutanoic acid | Alcoholic Beverages | LOD: 0.5-29 µg/L; Linearity: up to 3-12 mg/L; Recovery: 85-106% | [6] |
| LC-MS/MS | 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Bovine Serum | LOQ: 1 ng/mL | [7] |
| LC-MS/MS | β-Hydroxy-β-methylbutyrate (HMB Isomer) | Rat Plasma | LLOQ: 30 ng/mL; Linearity: 30-4600 ng/mL | [8] |
| LC-MS/MS | 3-Hydroxy-3-methylbutyrate (HMB Isomer) | Saliva | LOD: <1 pg on-column (as 2PM ester); Recovery: 98.5-108.8% | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.
Experimental Protocols
Protocol 1: GC-MS Quantification with PFBBr Derivatization
This protocol is based on methods developed for the analysis of hydroxy acids in biological and aqueous samples.[6][9] It involves a solid-phase extraction followed by chemical derivatization to make the analyte suitable for GC-MS analysis.
A. Materials and Reagents
-
2-Hydroxy-3-methylbutanoic acid analytical standard[1]
-
Internal Standard (IS): Isotope-labeled 2-hydroxy-3-methylbutanoic acid or a structural analog (e.g., 2-hydroxybutyric acid)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Anion Exchange)
-
Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)
-
Catalyst: Diisopropylethylamine (DIPEA)
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate (B1210297), Hexane (B92381) (all HPLC or GC grade)
-
Reagents: Formic acid, Hydrochloric acid (HCl)
B. Sample Preparation & Extraction
-
Sample Spiking: To 500 µL of sample (e.g., plasma, urine, or culture media), add the internal standard to a known concentration.
-
Acidification: Acidify the sample to pH < 3 with 1M HCl.
-
SPE Conditioning: Condition an anion exchange SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of 5% formic acid in methanol.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
C. Derivatization
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 20 µL of PFBBr solution (10% in acetonitrile) and 10 µL of DIPEA.
-
Vortex the mixture and incubate at room temperature (or 60°C) for 30 minutes.[6]
-
Evaporate the solvent under a nitrogen stream.
-
Reconstitute the residue in 100 µL of ethyl acetate or hexane for GC-MS injection.
D. GC-MS Instrumental Parameters
-
GC System: Agilent GC-MS or equivalent
-
Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[3]
-
Injector: Splitless mode, 280°C
-
Oven Program: Initial temperature 80°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized analyte and internal standard.
E. Data Analysis
-
Create a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in samples by interpolating the peak area ratio against the calibration curve.
Protocol 2: LC-MS/MS Quantification with 3-NPH Derivatization
This protocol uses a derivatization strategy to enhance sensitivity and chromatographic retention for LC-MS/MS analysis, adapted from established methods for short-chain fatty acids and related molecules.[10][11]
A. Materials and Reagents
-
2-Hydroxy-3-methylbutanoic acid analytical standard
-
Internal Standard (IS): Isotope-labeled 2-hydroxy-3-methylbutanoic acid
-
Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Catalyst: Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid
B. Sample Preparation (Protein Precipitation)
-
Sample Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
C. Derivatization
-
Prepare a fresh derivatization solution containing 25 mg/mL 3-NPH and 15 mg/mL EDC in 50:50 Methanol:Water with 0.5% pyridine.
-
Reconstitute the dried extract in 100 µL of the derivatization solution.
-
Incubate at 40°C for 30 minutes.
-
After incubation, add 400 µL of water and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an LC vial for analysis.
D. LC-MS/MS Instrumental Parameters
-
LC System: UHPLC system (e.g., Agilent, Waters, Shimadzu)
-
Column: Agilent SB-C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.[11]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 0-0.5 min (15% B), 0.5-10 min (linear to 50% B), 10-11 min (linear to 100% B), hold for 2 min, re-equilibrate at 15% B.[11]
-
Injection Volume: 2 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Acquisition: Multiple Reaction Monitoring (MRM). Precursor ion ([M-H]-) and product ions need to be optimized by infusing a pure standard. For the related compound 2-hydroxyisovaleric acid, the precursor m/z is 117.1.[12]
E. Data Analysis
-
Optimize MRM transitions for the analyte and internal standard.
-
Generate a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid via Diazotization
Introduction
(S)-2-hydroxy-3-o-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and bioactive molecules. As a derivative of the natural amino acid O-methylserine, it possesses a defined stereochemistry that is often crucial for biological activity. This alpha-hydroxy acid finds applications in cosmetics due to its moisturizing properties, contributing to skin smoothness and elasticity.[1] The synthesis of enantiomerically pure alpha-hydroxy acids from readily available alpha-amino acids is a key transformation in organic chemistry.[2] The diazotization reaction offers a straightforward and cost-effective method for this conversion, utilizing common laboratory reagents.[2] This application note provides a detailed protocol for the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid from (S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine) via a diazotization reaction, with a focus on retaining the stereochemical integrity of the chiral center.
The reaction involves the treatment of the primary amino group of the amino acid with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid.[2][3] The resulting unstable diazonium salt readily decomposes, losing nitrogen gas and forming a carbocation intermediate.[4] Subsequent nucleophilic attack by water yields the desired hydroxyl group. While diazotization of aliphatic amines can sometimes lead to a mixture of products, the reaction with α-amino acids can be controlled to favor the substitution product.[4] Critically, for α-amino acids, the reaction often proceeds with overall retention of stereochemistry, which is attributed to a double inversion mechanism involving the neighboring carboxyl group.[3][5]
Reaction Mechanism & Stereochemistry
The diazotization of an α-amino acid to an α-hydroxy acid is a well-established transformation. The mechanism involves several key steps:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., H₂SO₄) to generate nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule forms the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The primary amine of the amino acid acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine intermediate.
-
Tautomerization and Diazonium Ion Formation: A series of proton transfers and elimination of a water molecule leads to the formation of a diazonium ion.
-
Nucleophilic Substitution: The diazonium group is an excellent leaving group (N₂ gas). For α-amino acids, it is proposed that the adjacent carboxyl group participates in an intramolecular nucleophilic attack, displacing the nitrogen gas and forming a transient α-lactone intermediate with inversion of stereochemistry.[5] Subsequent attack by a water molecule on the α-lactone, also proceeding with inversion, results in the final α-hydroxy acid with an overall retention of the original stereochemistry.[3][5]
Caption: Reaction mechanism for the diazotization of O-methyl-L-serine.
Experimental Protocol
This protocol details the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid from (S)-2-amino-3-methoxypropanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine) | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Fisher Sci. | Diazotizing agent |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | e.g., VWR | Corrosive! Handle with extreme care |
| Deionized Water (H₂O) | High Purity | - | |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Reagent, ≥99.5% | e.g., Sigma-Aldrich | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | e.g., Fisher Sci. | Drying agent |
| Round-bottom flask (100 mL) | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Ice-water bath | - | - | |
| Dropping funnel | - | - | |
| Separatory funnel (250 mL) | - | - | |
| Rotary evaporator | - | - | |
| pH paper or meter | - | - |
Procedure
-
Preparation of Sulfuric Acid Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of deionized water.
-
Carefully and slowly, add 5.5 mL (approx. 10 g, 0.1 mol) of concentrated sulfuric acid to the water while stirring in an ice-water bath. Caution: This is a highly exothermic process. Always add acid to water.
-
Allow the solution to cool to room temperature.
-
-
Dissolution of Starting Material:
-
To the cooled dilute sulfuric acid solution, add 5.95 g (0.05 mol) of (S)-2-amino-3-methoxypropanoic acid.
-
Stir the mixture at room temperature until the amino acid is completely dissolved.
-
-
Diazotization Reaction:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this low temperature throughout the addition of sodium nitrite to prevent side reactions.
-
Prepare a solution of 5.18 g (0.075 mol) of sodium nitrite in 15 mL of deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amino acid solution over a period of 60-90 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 3 hours.[2]
-
Remove the ice bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16-24 hours).[1][2]
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by crystallization. A suggested crystallization solvent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.
-
Determine the optical rotation using a polarimeter to confirm the retention of stereochemistry.
-
Quantitative Data Summary
| Parameter | Value |
| Moles of (S)-2-amino-3-methoxypropanoic acid | 0.05 mol |
| Moles of Sodium Nitrite | 0.075 mol (1.5 equivalents) |
| Moles of Sulfuric Acid | ~0.1 mol (2.0 equivalents) |
| Reaction Temperature | 0-5 °C (addition), then RT |
| Reaction Time | ~20-30 hours |
| Theoretical Yield of (S)-2-hydroxy-3-o-methylpropanoic acid | 5.9 g |
| Expected Purity (after purification) | >95% |
Experimental Workflow
Caption: Workflow for the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid.
References
- 1. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Hydroxy-3-methylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-2-Hydroxy-3-methylbutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high enantiopurity?
A1: The primary methods for achieving high enantiopurity of this compound include:
-
Enzymatic Stereoselective Reduction: This method utilizes ketoreductases (KREDs) to reduce the prochiral ketone, 2-keto-3-methylbutanoic acid, to the desired (S)-enantiomer with high selectivity.
-
Diazotization of L-valine: This chemical transformation converts the readily available and chiral amino acid L-valine into this compound while retaining the stereochemistry at the alpha-carbon.
-
Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the diastereomeric salt formation of racemic 2-hydroxy-3-methylbutanoic acid with a chiral resolving agent. The desired diastereomer preferentially crystallizes from the solution, while the undesired diastereomer in solution epimerizes to the desired form, thus theoretically allowing for a 100% yield.[1]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in substrates, reagents, or solvents can interfere with the reaction or catalyze side reactions.
-
Reaction Conditions: Suboptimal temperature, pH, or reaction time can lead to incomplete conversion or degradation of the product.
-
Catalyst/Enzyme Activity: For catalytic or enzymatic reactions, ensure the catalyst is active and not poisoned, or the enzyme is not denatured.
-
Work-up and Purification: Product loss can occur during extraction, chromatography, or crystallization steps.
Q3: How can I improve the enantiomeric excess (ee%) of my product?
A3: Achieving high enantiomeric excess is crucial. Consider the following:
-
Chiral Catalyst/Enzyme Selection: The choice of ketoreductase or chiral resolving agent is critical. Screen different options to find the one with the highest selectivity for your substrate.
-
Racemization: The product may racemize under the reaction or work-up conditions, especially at elevated temperatures or non-neutral pH.
-
Reaction Optimization: Fine-tuning reaction parameters such as solvent, temperature, and substrate concentration can significantly impact enantioselectivity.
Troubleshooting Guides
Method 1: Stereoselective Reduction of 2-Keto-3-methylbutanoic acid using Ketoreductase (KRED)
This method is highly attractive due to its potential for high selectivity and mild reaction conditions. However, challenges can arise.
Problem 1: Low or No Enzyme Activity
-
Possible Cause: Inactive enzyme due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the supplier's instructions. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Presence of enzyme inhibitors in the reaction mixture.
-
Solution: Use high-purity starting materials and solvents. Consider purifying the substrate if necessary.
-
Possible Cause: Suboptimal pH or temperature.
-
Solution: Each enzyme has an optimal pH and temperature range for activity.[2] Consult the enzyme's technical datasheet and optimize these parameters for your specific reaction. A typical starting point is a pH of 7.0 and a temperature of 30°C.[3]
Problem 2: Low Yield despite Enzyme Activity
-
Possible Cause: Inefficient cofactor regeneration.
-
Solution: Most KREDs require a nicotinamide (B372718) cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction to completion.[4] Ensure the concentration of the regeneration system components is adequate.
-
Possible Cause: Substrate or product inhibition.
-
Solution: High concentrations of the keto acid substrate or the hydroxy acid product can inhibit the enzyme. Try lowering the initial substrate concentration and adding it portion-wise over time.
-
Possible Cause: Poor substrate solubility.
-
Solution: If the substrate is not fully dissolved, the reaction rate will be limited. Consider using a co-solvent that is compatible with the enzyme to improve solubility.
Problem 3: Low Enantioselectivity
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Temperature and pH can influence the stereoselectivity of some enzymes. Experiment with a range of conditions to find the optimum for enantiomeric excess.
-
Possible Cause: Presence of contaminating enzymes.
-
Solution: If using a crude cell lysate, other enzymes may be present that produce the undesired enantiomer. Using a purified enzyme can resolve this issue.
-
Possible Cause: Racemization of the product.
-
Solution: Although less common under typical enzymatic conditions, ensure the work-up procedure is mild and avoids harsh pH or high temperatures.
| Ketoreductase Source | Substrate | Co-substrate/Cofactor Regeneration | pH | Temp (°C) | Yield (%) | ee (%) | Reference |
| Hansenula polymorpha | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | Cell suspensions | - | - | >80 | >94 | [5] |
| Pichia methanolica SC 13825 | Keto-methyl ester | Recombinant E. coli | - | - | 98 | 99 | [5] |
| Rhodococcus sp. | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | Cell suspensions | - | - | >90 | 99.4 | [5] |
| KRED-101 (Codexis) | 2-amido-β-keto ester | - | - | - | >99 | >99 | [6] |
| KRED-119 (Codexis) | 2-amido-β-keto ester | - | - | - | 40 | 82 (undesired enantiomer) | [6] |
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Add Reagents: Add 2-keto-3-methylbutanoic acid (e.g., 50 mM), NAD(P)H (e.g., 1 mM), and the components for the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Enzyme Addition: Add the ketoreductase to the reaction mixture.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer to protonate the product and extract it into the organic layer.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography or crystallization if necessary.
Caption: Troubleshooting workflow for low yield in KRED-catalyzed reactions.
Method 2: Diazotization of L-valine
This method offers a direct route from a readily available chiral starting material.
Problem 1: Low Yield
-
Possible Cause: Incomplete diazotization.
-
Solution: Ensure slow, dropwise addition of the sodium nitrite (B80452) solution at a low temperature (0-5°C) to control the reaction rate and prevent decomposition of nitrous acid.
-
Possible Cause: Formation of side products.
-
Solution: The carbocation intermediate formed after the loss of nitrogen can undergo elimination or rearrangement. Using a suitable solvent and controlling the temperature can help minimize these side reactions.[7] Traces of chloride from HCl can also lead to the formation of the corresponding chloro acid.[8]
-
Possible Cause: Product degradation during work-up.
-
Solution: The product is a carboxylic acid and should be handled accordingly. Ensure proper pH adjustment during extraction to maximize recovery.
Problem 2: Loss of Enantiomeric Purity
-
Possible Cause: Racemization at the chiral center.
-
Solution: While this reaction generally proceeds with retention of configuration, some loss of optical purity can occur.[8] Maintaining a low reaction temperature throughout the process is critical.
| Amino Acid | Reagents | Solvent | Yield (%) | ee (%) | Reference |
| S-sulfonyl-cysteines | NaNO₂, H₂SO₄ | Acetone/H₂O | 19-54 | - | [9] |
| General aliphatic amines | Isopentyl nitrite, HFIP | HFIP | - | - | [7] |
-
Dissolution: Dissolve L-valine in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool the mixture to 0-5°C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the L-valine solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at low temperature for several hours until the evolution of nitrogen gas ceases.
-
Work-up: Allow the reaction to warm to room temperature. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Key intermediates in the diazotization of L-valine.
Method 3: Crystallization-Induced Dynamic Resolution (CIDR)
CIDR can provide high yields and enantiopurity but requires careful optimization.
Problem 1: No Crystallization Occurs
-
Possible Cause: The solution is not supersaturated.
-
Solution: Concentrate the solution or cool it to a lower temperature to induce supersaturation. Ensure the chosen solvent system provides a significant difference in solubility of the diastereomeric salts at different temperatures.
-
Possible Cause: Presence of impurities inhibiting nucleation.
-
Solution: Use high-purity starting materials. Recrystallize the racemic starting material if necessary.
Problem 2: Low Yield of Crystals
-
Possible Cause: Insufficient difference in solubility between the two diastereomers.
-
Solution: Screen different chiral resolving agents and solvent systems to find a combination that provides a large solubility difference.
-
Possible Cause: Inefficient in-situ racemization of the undesired enantiomer.
-
Solution: The racemization rate of the undesired enantiomer in solution must be fast enough to continuously supply the desired enantiomer for crystallization. This can sometimes be facilitated by adjusting the temperature or adding a catalytic amount of a racemizing agent.
Problem 3: Low Enantiomeric Purity of the Product
-
Possible Cause: Co-crystallization of the undesired diastereomer.
-
Solution: This can occur if the cooling rate is too fast or if the solution is too concentrated. Optimize the cooling profile and concentration to favor the crystallization of only the desired diastereomer.
-
Possible Cause: Incomplete separation of the mother liquor from the crystals.
-
Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing the undesired enantiomer.
| Substrate | Resolving Agent | Solvent | Yield (%) | ee (%) | Reference |
| Racemic α-bromo acid | (1R,2S)-2-amino-1,2-diphenylethanol | - | 90 | 88 | [10] |
| Racemic α-thiobenzoyl acid | - | - | 74 | 90 | [10] |
| Racemic 3-hydroxy-2-methylbutanoic acid | (1R,2S)-ephedrine | Ethanol | 65 | >99.5 | [1] |
-
Dissolution: Dissolve the racemic 2-hydroxy-3-methylbutanoic acid and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent at an elevated temperature.
-
Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to allow for the in-situ racemization of the undesired enantiomer in solution.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the diastereomeric salt with an acid or base to liberate the resolved this compound.
-
Extraction and Purification: Extract the final product into an organic solvent, dry, and concentrate. Further purification can be achieved by recrystallization.
Caption: A logical workflow for optimizing a CIDR process.
References
- 1. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 2. Characterization and Catalytic-Site-Analysis of an Aldo-Keto Reductase with Excellent Solvent Tolerance [mdpi.com]
- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.tudelft.nl [pure.tudelft.nl]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Alpha-hydroxy acid from alpha-aminoacid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming peak tailing in HPLC analysis of alpha-hydroxyisovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of α-hydroxyisovaleric acid, with a primary focus on resolving peak tailing issues.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing in the HPLC analysis of α-hydroxyisovaleric acid.
Problem: Significant Peak Tailing Observed for α-Hydroxyisovaleric Acid
Peak tailing is a common issue in HPLC, characterized by an asymmetric peak with a trailing edge that extends from the peak maximum. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. The USP Tailing Factor (Tf) is a common measure of peak asymmetry, with an ideal value of 1.0. A value greater than 2.0 is generally considered unacceptable for quantitative analysis.[1]
Below are the most common causes of peak tailing for α-hydroxyisovaleric acid and step-by-step protocols to address them.
Possible Cause 1: Secondary Silanol (B1196071) Interactions
-
Principle: α-Hydroxyisovaleric acid, being an acidic and polar compound, can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[2][3][4] These interactions, which include hydrogen bonding and ion-exchange, lead to a mixed-mode retention mechanism, causing peak tailing.[2][3][5] At a mobile phase pH above 3, silanol groups can become ionized (SiO-), further increasing unwanted interactions with the analyte.[4]
-
Experimental Protocol for Diagnosis and Resolution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an appropriate acidic modifier like formic acid or phosphoric acid.[6] This suppresses the ionization of silanol groups, minimizing secondary interactions.[2][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are effectively end-capped show reduced silanol activity and are recommended for analyzing polar acidic compounds.
-
Employ a Competitive Additive: Incorporate a small concentration of a competitive agent, such as triethylamine (B128534) (TEA), into the mobile phase. TEA can preferentially interact with the active silanol sites, masking them from the analyte. Note: TEA is not suitable for LC-MS applications.
-
Possible Cause 2: Inappropriate Mobile Phase pH
-
Principle: The retention and peak shape of ionizable compounds like α-hydroxyisovaleric acid are highly dependent on the mobile phase pH.[6][8] If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will be present, leading to peak distortion and tailing.[4][6] For acidic compounds, a mobile phase pH well below the pKa is generally required to ensure the analyte is in a single, non-ionized form, promoting better retention and peak shape in reversed-phase chromatography.[8][9][10]
-
Experimental Protocol for pH Scouting:
-
Prepare a Series of Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile (B52724):Water with a constant ratio) and adjust the pH of the aqueous portion to 2.5, 3.0, 3.5, and 4.0 using 0.1% formic acid or phosphoric acid.
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 15-20 column volumes.
-
Inject the Standard: Inject a standard solution of α-hydroxyisovaleric acid and record the chromatogram.
-
Evaluate Peak Shape and Retention: Compare the tailing factor and retention time at each pH level to determine the optimal condition.
-
Possible Cause 3: Column Overload
-
Principle: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, most commonly peak fronting, but can also contribute to tailing under certain conditions.[11]
-
Experimental Protocol for Diagnosis:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the same volume of each dilution.
-
Observe Peak Shape: If the peak shape improves (i.e., the tailing factor decreases) with dilution, column overload is a likely cause.
-
Possible Cause 4: Poorly Packed Column Bed or Column Contamination
-
Principle: Over time, voids can form at the head of the column, or the inlet frit can become partially blocked by particulate matter from the sample or mobile phase.[1] This can disrupt the flow path and lead to peak distortion for all analytes in the chromatogram.[1]
-
Experimental Protocol for Diagnosis and Resolution:
-
Column Flushing: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent (e.g., 100% acetonitrile or methanol) to dislodge any particulates from the inlet frit.
-
Use of Guard Columns and In-line Filters: To prevent future contamination, always use a guard column and an in-line filter.
-
Column Replacement: If the issue persists after flushing, the column may be irreversibly damaged and should be replaced.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on α-Hydroxyisovaleric Acid Peak Shape and Retention
| Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) | Peak Shape |
| 4.0 | 2.5 | 3.2 | Severe Tailing |
| 3.5 | 1.8 | 4.1 | Moderate Tailing |
| 3.0 | 1.2 | 5.5 | Good |
| 2.5 | 1.1 | 6.8 | Excellent |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Recommended HPLC Parameters for α-Hydroxyisovaleric Acid Analysis
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for acidic compounds like α-hydroxyisovaleric acid?
A1: The most frequent cause is secondary interaction with active silanol groups on the silica-based column packing.[2][3][4] Lowering the mobile phase pH to protonate these silanols is the most effective solution.[2][7]
Q2: How can I quickly check if my column is overloaded?
A2: Dilute your sample and re-inject it.[11] If the peak shape improves significantly, you are likely overloading the column.
Q3: My peak tailing issue appeared suddenly. What should I check first?
A3: Sudden peak tailing often points to a problem with the column, such as a blocked frit or a void at the inlet.[1] Try back-flushing the column. If that doesn't work, the issue could be a contaminated guard column, which should be replaced.[1]
Q4: Can the solvent I dissolve my sample in cause peak tailing?
A4: Yes. If your sample solvent is significantly stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: At what pH should I buffer my mobile phase for α-hydroxyisovaleric acid analysis?
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary silanol interaction mechanism.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Exposome-Explorer - alpha-Hydroxyisovaleric acid (Compound) [exposome-explorer.iarc.fr]
- 4. D-alpha-Hydroxyisovaleric acid | 17407-56-6 | FH48551 [biosynth.com]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
Stability issues of (S)-2-Hydroxy-3-methylbutanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-Hydroxy-3-methylbutanoic acid in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing a decrease in purity over time. What are the potential causes?
A1: The stability of this compound in solution can be influenced by several factors, characteristic of alpha-hydroxy acids (AHAs). The primary factors to consider are:
-
pH of the solution: AHAs are generally more stable at a pH above 3.5. In highly acidic or alkaline conditions, degradation can be accelerated.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Presence of other reactive species: Oxidizing agents or other reactive molecules in your formulation can lead to the degradation of the acid.
-
Exposure to light: Although many AHAs are relatively stable to light, prolonged exposure, especially to UV light, can potentially cause degradation. It has been noted that the use of AHAs can increase the skin's sensitivity to the sun.[1]
Troubleshooting Steps:
-
Measure the pH of your solution. If it is outside the optimal range, consider adjusting it with a suitable buffer.
-
Review your storage conditions. Ensure the solution is stored at the recommended temperature and protected from light.
-
Analyze the composition of your solution. Identify any potentially reactive components that could be interacting with the this compound.
Q2: I am observing the formation of a new, less polar peak in my HPLC analysis after heating my solution. What could this be?
A2: A common thermal degradation pathway for alpha-hydroxy acids is intermolecular dehydration to form a cyclic dimer called a lactide. In the case of this compound, this would be a substituted dioxanedione. This new compound would be less polar and would likely elute later in a reversed-phase HPLC system.
Troubleshooting Workflow for Investigating Thermal Degradation:
Caption: Workflow for identifying potential thermal degradation products.
Q3: How does the pH of the solution affect the stability of this compound?
A3: The pH of a solution is a critical factor in the stability of alpha-hydroxy acids. While a lower pH can enhance the efficacy of AHAs in dermatological applications, it can also lead to increased irritation and potential instability if not properly formulated. For cosmetic formulations containing AHAs, a pH of 3.5 or greater is often recommended to ensure stability.[2] In pharmaceutical preparations, the optimal pH for stability would need to be determined through formal stability studies. Both highly acidic and highly alkaline conditions can catalyze hydrolysis or other degradation reactions.
Quantitative Data Summary
Table 1: Illustrative Stability Data for a Typical Alpha-Hydroxy Acid in Aqueous Solution
| Condition | pH | Temperature (°C) | Purity after 30 days (%) |
| 1 | 2.0 | 25 | 92.5 |
| 2 | 4.0 | 25 | 98.8 |
| 3 | 7.0 | 25 | 99.1 |
| 4 | 9.0 | 25 | 96.3 |
| 5 | 4.0 | 4 | 99.5 |
| 6 | 4.0 | 40 | 91.2 |
Note: This data is for illustrative purposes only and is based on the general behavior of alpha-hydroxy acids. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
1. Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required. A similar method has been used for the simultaneous determination of four α-hydroxyacids in cosmetics.[3]
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 3: GC-MS Method for the Quantification of this compound and its Volatile Degradation Products
This method is adapted from a procedure for the quantitative determination of 2-hydroxy-3-methylbutanoic acid in beverages and can be useful for identifying volatile degradation products.[4]
1. Derivatization (if necessary for improved volatility and detection):
-
The carboxylic acid and hydroxyl groups may require derivatization (e.g., silylation) to improve volatility for GC analysis.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). |
| Carrier Gas | Helium at a constant flow rate |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
3. Sample Preparation:
-
Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it before derivatization and/or injection.
4. Data Analysis:
-
Identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the parent compound and any identified degradants using appropriate calibration standards.
Potential Degradation Signaling Pathway
While not a biological signaling pathway in the traditional sense, the following diagram illustrates the logical progression of how environmental stressors can lead to the degradation of this compound.
Caption: Logical flow from environmental stress to degradation products.
References
- 1. Trending – Sun Safety & Alpha-hydroxy Acids - Center for Research on Ingredient Safety [cris.msu.edu]
- 2. (S)-2-hydroxy-3-methylbutyrate | C5H9O3- | CID 6950389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2-ヒドロキシ-3-メチル酪酸 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid.
Troubleshooting Guides
Issue: Poor or No Resolution of Enantiomers
Poor or no resolution is a common challenge in chiral separations. This guide provides a systematic approach to troubleshooting and optimizing the separation of (R)- and this compound.
1. Is the appropriate chiral separation technique being used?
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for chiral separations. Success is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide columns are often effective for hydroxy acids.[1][2][3]
-
Gas Chromatography (GC): Direct separation of enantiomers on a chiral GC column is possible. However, a more common and robust method involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral GC column.[4][5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less toxic mobile phases.[7][8][9] It is particularly effective for chiral separations using polysaccharide-based CSPs.[7]
2. Is the Chiral Stationary Phase (CSP) appropriate for HPLC or SFC?
The selection of the CSP is critical for a successful chiral separation.
-
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are frequently successful in separating a wide range of enantiomeric compounds, including hydroxy acids.[2][10]
-
Cyclodextrin-based CSPs: These are another class of widely used CSPs that can provide unique selectivity for chiral compounds.[11]
-
Screening: There is no universal chiral column. A screening of different columns is often necessary to find the optimal stationary phase for a new compound.[3]
3. Is the mobile phase composition optimized?
The mobile phase composition plays a crucial role in achieving selectivity and resolution.
-
Normal-Phase HPLC/SFC: A non-polar mobile phase (e.g., hexane (B92381) or supercritical CO2) with a polar modifier (e.g., isopropanol, ethanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) can significantly improve peak shape and resolution.[10]
-
Reversed-Phase HPLC: An aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol) is used.
-
Modifier Effects: The type and concentration of the alcohol modifier in both HPLC and SFC can drastically change the selectivity.[7]
4. Are the chromatographic conditions optimized?
-
Flow Rate: A lower flow rate generally improves resolution, but an excessively low rate can lead to band broadening.[2] For a 4.6 mm I.D. column, a starting flow rate of 1.0 mL/min is common, which can be decreased to improve separation.
-
Temperature: Temperature affects the thermodynamics of the separation and can influence enantioselectivity.[2] It is a parameter that can be optimized to improve resolution.
5. Is derivatization necessary?
For GC analysis, derivatization is a common strategy to convert enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral column.[4] A common approach is esterification followed by acylation.[4][5][6]
Frequently Asked Questions (FAQs)
General Questions
Q1: What makes the chiral separation of (R)- and this compound important? this compound is used as a chiral building block in peptide synthesis and is a human metabolite.[12] Different enantiomers of a chiral compound can have distinct biological activities, making their separation and quantification crucial in drug development and metabolomics.[1][4]
Q2: What are the main analytical techniques for separating these enantiomers? The primary techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) often coupled with derivatization, and Supercritical Fluid Chromatography (SFC).[1][4][7]
HPLC-Specific Questions
Q3: How do I select the right chiral column for HPLC separation? Column selection is largely an empirical process.[13] However, for hydroxy acids, polysaccharide-based columns (e.g., Chiralpak®) are a good starting point. A screening of several different types of chiral columns is the most effective approach to finding the best separation.[3]
Q4: What mobile phases are typically used for the HPLC separation of 2-Hydroxy-3-methylbutanoic acid? For polysaccharide-based columns, normal-phase conditions are common. A typical mobile phase might consist of a non-polar solvent like n-hexane with small amounts of an alcohol modifier (e.g., ethanol (B145695), isopropanol) and an acidic additive like trifluoroacetic acid (TFA).[10]
GC-Specific Questions
Q5: Why is derivatization often required for the GC analysis of chiral acids? Direct separation of enantiomers can be challenging on standard achiral GC columns.[4] Derivatization converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral column.[4]
Q6: What is a common derivatization procedure for 2-Hydroxy-3-methylbutanoic acid for GC analysis? A two-step derivatization is common:
-
Esterification: The carboxylic acid group is reacted with a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) in the presence of an acid catalyst.[4][5]
-
Acylation: The hydroxyl group is then acylated, for example, using trifluoroacetic anhydride (B1165640).[4][5]
Troubleshooting Questions
Q7: My peaks are tailing. How can I improve the peak shape? Peak tailing can be caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[2] For acidic compounds like 2-Hydroxy-3-methylbutanoic acid, adding a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase can often improve peak shape.
Q8: I have some separation, but the resolution is less than 1.5. How can I improve it? Once partial separation is achieved, you can try the following:
-
Decrease the flow rate.
-
Optimize the mobile phase composition by adjusting the ratio of the organic modifier.
-
Vary the column temperature.
Quantitative Data Summary
Table 1: GC Separation Parameters for Derivatized 2,3-Dihydroxybutanoic Acid Isomers (Analogous Compound)
| Diastereomer Derivative | Retention Time (min) | Resolution (Rs) |
| (2R,3R)-derivative | 25.4 | - |
| (2S,3S)-derivative | 26.1 | 2.1 |
| (2R,3S)-derivative | 27.5 | 3.5 |
| (2S,3R)-derivative | 28.3 | 2.4 |
| Note: This data is for a structurally similar compound and serves as a representative example. Actual values may vary.[4] |
Table 2: HPLC Conditions for a Structural Analog ((S)-2-azido-3-methylbutanoic acid) on a Polysaccharide-Based Column
| Parameter | Value |
| Column | Chiralpak® IA (amylose-based), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane / ethanol / isopropyl alcohol / trifluoroacetic acid (98:1.5:0.5:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
| This method serves as a strong starting point for the chiral separation of 2-Hydroxy-3-methylbutanoic acid.[10] |
Experimental Protocols
Protocol 1: GC Separation via Diastereomeric Derivatization
This protocol is based on the derivatization of a similar hydroxy acid and can be adapted for 2-Hydroxy-3-methylbutanoic acid.[4][5]
-
Esterification: a. To 1 mg of the 2-Hydroxy-3-methylbutanoic acid enantiomeric mixture in a reaction vial, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.[4] b. Heat the mixture at 80°C for 2 hours.[4] c. Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.[4] d. Extract the diastereomeric esters with dichloromethane (B109758) (3 x 2 mL).[4] e. Combine the organic layers and dry over anhydrous sodium sulfate.[4] f. Evaporate the solvent under a gentle stream of nitrogen.[4]
-
Acylation: a. To the dried ester residue, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[4] b. Let the reaction proceed at room temperature for 30 minutes. c. Evaporate the reagents under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
GC Analysis: a. Column: Use a standard achiral column such as a DB-5.[5] b. Injector Temperature: 250°C. c. Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C. d. Detector: FID or MS.
Protocol 2: HPLC Chiral Separation Method Development
This protocol provides a starting point for developing a chiral separation method on a polysaccharide-based column.[10]
-
Column Selection: a. Start with an amylose-based or cellulose-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase Preparation: a. Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Chromatographic Conditions: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 25°C. c. Detection: UV at 210 nm. d. Injection Volume: 5-10 µL.
-
Optimization: a. If no separation is observed, screen other polysaccharide columns. b. If partial separation is observed, optimize the mobile phase by: i. Varying the percentage of the alcohol modifier (e.g., from 5% to 20%). ii. Trying a different alcohol modifier (e.g., ethanol). c. Optimize the flow rate (e.g., decrease to 0.5 mL/min) and temperature to improve resolution.
Visualizations
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting low recovery of (S)-2-Hydroxy-3-methylbutanoic acid from serum
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of (S)-2-Hydroxy-3-methylbutanoic acid from serum samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from serum, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound
Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low recovery can stem from several factors throughout the experimental workflow. Here are the most common causes and recommended solutions:
-
Suboptimal pH during Extraction: this compound is a carboxylic acid. For efficient extraction into an organic solvent, the aqueous sample (serum) must be acidified to a pH at least two units below the analyte's pKa to ensure it is in its neutral, less polar form.[1][2]
-
Solution: Adjust the pH of the serum sample to approximately 2-3 with an acid like hydrochloric acid (HCl) or formic acid before any extraction step.
-
-
Inappropriate Extraction Method: The chosen extraction method may not be optimal for this specific analyte and matrix.
-
Solution: Consider the following extraction techniques:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins.[3][4] However, the analyte may co-precipitate with the proteins. Using a cold organic solvent like acetonitrile (B52724) or methanol (B129727) can improve recovery.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. The choice of solvent is critical.[1][6] A more polar solvent like ethyl acetate (B1210297) or diethyl ether is generally effective for extracting organic acids.[7]
-
Solid-Phase Extraction (SPE): SPE can provide the highest selectivity and recovery.[8][9] Anion exchange or mixed-mode SPE cartridges are well-suited for isolating acidic compounds like this compound.
-
-
-
Insufficient Solvent-to-Sample Ratio in LLE: An inadequate volume of organic solvent will result in poor partitioning of the analyte from the aqueous phase.
-
Solution: Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization.[1]
-
-
Analyte Adsorption: this compound, being a polar molecule, can adsorb to glass and plastic surfaces, leading to losses.[10]
-
Solution: Use silanized glassware to minimize adsorption.[11] Also, ensure that any plasticware used is low-binding.
-
-
Incomplete Derivatization (for GC-MS analysis): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization of the hydroxyl and carboxyl groups will lead to poor chromatographic performance and low detected amounts.
-
Solution: Optimize the derivatization reaction conditions, including the reagent (e.g., BSTFA, MSTFA), temperature, and time. Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
Issue 2: Poor Reproducibility in Recovery
Q: I am observing significant variability in the recovery of this compound across my samples. What could be causing this?
A: Poor reproducibility is often due to inconsistencies in sample handling and extraction procedures.
-
Inconsistent Sample Handling: Variations in the collection, storage, and thawing of serum samples can introduce variability.
-
Solution: Standardize all pre-analytical steps. For long-term stability, store serum samples at -80°C and thaw them on ice to minimize degradation.[12] Avoid repeated freeze-thaw cycles.
-
-
Manual Extraction Errors: Manual liquid handling, especially in LLE, can introduce variability between samples.
-
Solution: Where possible, utilize automated liquid handling systems to improve precision. If performing manual extractions, ensure consistent vortexing times and speeds, and careful transfer of phases.
-
-
Use of an Internal Standard: The absence of a suitable internal standard makes it difficult to account for variations in extraction efficiency and instrument response.
-
Solution: Incorporate a suitable internal standard at the beginning of the extraction process. An ideal internal standard would be a stable isotope-labeled version of this compound.
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Q: I am frequently getting emulsions when I perform LLE, making phase separation difficult. How can I prevent or break these emulsions?
A: Emulsion formation is common when extracting from complex biological matrices like serum due to the presence of proteins and lipids.
-
High Concentration of Emulsifying Agents: Proteins and lipids in the serum can act as emulsifying agents.
-
Solution:
-
Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 x g) and for a longer duration to help break the emulsion.
-
Salting Out: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous phase.[1] This increases the polarity of the aqueous layer and can help force the separation of the organic and aqueous phases.
-
Solvent Choice: Using a less polar solvent may reduce the tendency for emulsion formation.
-
-
Quantitative Data Summary
The following tables summarize typical recovery data for organic acids from serum using different extraction methods. Note that these are representative values and optimal recovery for this compound may require method optimization.
Table 1: Comparison of Protein Precipitation Solvents for Organic Acid Recovery
| Precipitating Solvent | Analyte Class | Average Recovery (%) | Reference |
| Acetonitrile | Short-Chain Fatty Acids | 85 - 95 | [4] |
| Methanol | Small Molecule Drugs | 80 - 90 | [3] |
| Ethanol | Small Molecule Drugs | 75 - 85 | [13] |
Table 2: Comparison of LLE and SPE for Organic Acid Recovery
| Extraction Method | Analyte Class | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Hydroxy Acids | 85 - 106 | |
| Solid-Phase Extraction (Anion Exchange) | Short-Chain Fatty Acids | 98 - 138 | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Internal Standard: Add an appropriate internal standard.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Aliquoting: To a glass tube, add 200 µL of serum.
-
Internal Standard: Add an appropriate internal standard.
-
Acidification: Add 20 µL of 2M HCl to adjust the pH to ~2-3. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.
-
Vortexing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization for GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Protein Precipitation: Perform an initial protein precipitation step as described in Protocol 1 (steps 2-7).
-
Dilution: Dilute the collected supernatant with an appropriate buffer as recommended by the SPE cartridge manufacturer.
-
SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge with methanol followed by equilibration with the recommended buffer.
-
Sample Loading: Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove neutral and basic impurities.
-
Elution: Elute the this compound with an acidic solvent (e.g., 5% formic acid in methanol).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Electro-membrane processes for organic acid recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Extraction and determination of short-chain fatty acids in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
Technical Support Center: LC-MS/MS Analysis of 2-Hydroxy-3-methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 2-Hydroxy-3-methylbutanoic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 2-Hydroxy-3-methylbutanoic acid.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for 2-Hydroxy-3-methylbutanoic acid, or the signal is very weak. What are the possible causes and solutions?
-
Answer: A low or absent analyte signal can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting approach:
-
Sample Preparation:
-
Inefficient Extraction: 2-Hydroxy-3-methylbutanoic acid is a polar molecule. Ensure your extraction method is suitable. Protein precipitation is a common first step, but it may not be sufficient to remove all interfering matrix components.[1] Consider optimizing the precipitating solvent and its ratio to the sample. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[1] For LLE, ensure the pH of the aqueous phase is adjusted to at least two pH units below the pKa of the analyte to ensure it is in its neutral form for efficient extraction into an organic solvent.
-
Analyte Degradation: Ensure samples are stored correctly (e.g., at -80°C) and handled on ice to prevent potential degradation.
-
-
Chromatography:
-
Poor Retention: Due to its polarity, 2-Hydroxy-3-methylbutanoic acid may have poor retention on a standard C18 reversed-phase column, eluting in the void volume with other matrix components, leading to ion suppression.[2]
-
Solution 1: Use a Polar-Modified Column: Employ a column designed for polar analytes, such as a C18 with a polar end-capping or a HILIC column.
-
Solution 2: Adjust Mobile Phase: Increase the aqueous component of your mobile phase. Ensure the pH is controlled with a suitable buffer (e.g., formic acid or ammonium (B1175870) formate) to maintain a consistent ionization state of the analyte.
-
Solution 3: Derivatization: While more complex, derivatization of the carboxylic acid group can increase hydrophobicity and improve retention on reversed-phase columns.[3]
-
-
-
Mass Spectrometry:
-
Incorrect MS Parameters: Verify the precursor and product ion m/z values for 2-Hydroxy-3-methylbutanoic acid. Optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, and temperature).
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[4] This is a major challenge in bioanalysis.
-
Assessment: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Mitigation: Improve sample cleanup (see above), optimize chromatography to separate the analyte from the suppression zones, or dilute the sample if sensitivity allows.
-
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My peak for 2-Hydroxy-3-methylbutanoic acid is tailing or showing other shape distortions. How can I improve it?
-
Answer: Poor peak shape can compromise integration and affect the accuracy and precision of your results.
-
Column Issues:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Dilute your sample and reinject.
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak tailing. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. Replace the column if flushing does not resolve the issue.
-
-
Chromatographic Conditions:
-
Secondary Interactions: The hydroxyl and carboxyl groups of the analyte can have secondary interactions with the stationary phase, causing peak tailing. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can help to suppress the ionization of the carboxyl group and reduce these interactions.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
-
Issue 3: High Variability in Results (Poor Precision)
-
Question: I am observing significant variability between replicate injections of the same sample. What could be the cause?
-
Answer: High variability points to inconsistencies in the analytical process.
-
Inconsistent Sample Preparation:
-
Manual Extraction Variability: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for each sample.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for 2-Hydroxy-3-methylbutanoic acid is highly recommended to compensate for variability in sample preparation and matrix effects.[5] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
LC-MS System Issues:
-
Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover can occur. Optimize the injector wash procedure.
-
Fluctuations in MS Signal: A dirty ion source can lead to an unstable signal. Clean the ion source according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects for 2-Hydroxy-3-methylbutanoic acid in plasma?
A1: The most common cause of matrix effects, particularly ion suppression, for a small polar analyte like 2-Hydroxy-3-methylbutanoic acid in plasma is the co-elution of phospholipids (B1166683) from the cell membranes.[1][6] These compounds are abundant in plasma and can significantly reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The post-extraction spike method is a quantitative way to assess matrix effects.[5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects for this analyte?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest method but often results in the highest level of matrix effects as it does not effectively remove phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, but the recovery of polar analytes like 2-Hydroxy-3-methylbutanoic acid can be low.[7]
-
Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode or polymeric sorbent, is generally the most effective technique for removing a broad range of interferences, including phospholipids, and thus minimizing matrix effects.[1]
Q4: Is a derivatization step necessary for the analysis of 2-Hydroxy-3-methylbutanoic acid?
A4: While not strictly necessary, derivatization can be beneficial. As a small, polar molecule, 2-Hydroxy-3-methylbutanoic acid may exhibit poor retention on traditional reversed-phase columns.[2] Derivatizing the carboxylic acid group can increase its hydrophobicity, leading to better chromatographic retention and separation from early-eluting matrix components.[3]
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for small polar organic acids in plasma, providing a comparative overview to guide method selection.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High matrix effects, potential for ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 60 - 80 | 80 - 95 (Suppression) | Cleaner extract than PPT. | Lower recovery for polar analytes.[7] |
| Solid-Phase Extraction (SPE) with a Polymeric Sorbent | 90 - 110 | 95 - 105 | High recovery and excellent removal of interferences. | More time-consuming and costly. |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
-
Prepare a standard solution of 2-Hydroxy-3-methylbutanoic acid at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Infuse this solution continuously into the LC flow post-column using a T-fitting.
-
While infusing, inject an extracted blank plasma sample (prepared using your chosen sample preparation method).
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. books.rsc.org [books.rsc.org]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing epimerization during (S)-2-Hydroxy-3-methylbutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Hydroxy-3-methylbutanoic acid. Our focus is on preventing epimerization to maintain the desired stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted. In the context of synthesizing this compound, which has one chiral center at the C2 position, epimerization leads to the formation of its unwanted enantiomer, (R)-2-Hydroxy-3-methylbutanoic acid. This is a significant concern because the biological and pharmacological activity of chiral molecules is often highly specific to one enantiomer. The presence of the (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, controlling and minimizing epimerization is crucial for producing an enantiomerically pure final product.
Q2: What is the primary mechanism of epimerization for α-hydroxy acids like this compound?
A2: The primary mechanism of epimerization for α-hydroxy acids involves the deprotonation of the α-hydrogen (the hydrogen attached to the chiral carbon) to form a planar enolate intermediate. This enolate is achiral at the C2 position. Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the original (S)-enantiomer and the epimerized (R)-enantiomer. This process can be catalyzed by both acids and bases.
Q3: Which synthetic route is commonly used for this compound, and what are the key steps where epimerization can occur?
A3: A common and effective method for the synthesis of this compound is the diazotization of the naturally occurring amino acid, L-valine ((S)-2-amino-3-methylbutanoic acid). This reaction typically involves treating L-valine with a nitrous acid source, such as sodium nitrite (B80452), in an acidic aqueous solution. Epimerization can potentially occur during the diazotization reaction itself, particularly if the reaction temperature is not strictly controlled, or during the subsequent workup and purification steps, especially if harsh acidic or basic conditions are employed.
Troubleshooting Guide: Preventing Epimerization
This guide addresses common issues encountered during the synthesis of this compound that can lead to a loss of enantiomeric purity.
Problem 1: Significant formation of the (R)-enantiomer detected by chiral analysis.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Maintain a strict low-temperature profile (0-5 °C) throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for efficient cooling. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or by testing for the presence of nitrous acid. Quench the reaction promptly upon completion to avoid prolonged exposure to conditions that may favor epimerization. |
| Incorrect pH (too acidic or basic) | Maintain a weakly acidic environment during the reaction. During workup, avoid strong acids or bases for extended periods. Use mild acids for acidification and perform extractions promptly. |
| Localized "Hot Spots" | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and prevent localized areas of higher temperature where epimerization can accelerate. |
Problem 2: Low yield of the desired this compound.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the complete dissolution of L-valine in the acidic solution before adding sodium nitrite. A slight excess of nitrous acid can be used, which can be tested for using starch-iodide paper. |
| Decomposition of the Diazonium Salt | The aliphatic diazonium salt intermediate is unstable. Use the generated diazonium salt in situ immediately. Maintaining a low temperature (0-5 °C) is critical to minimize decomposition, which leads to the formation of nitrogen gas and carbocation-related byproducts. |
| Formation of Byproducts | Side reactions of the intermediate carbocation can occur. Common byproducts from the diazotization of aliphatic amines include alkenes (from elimination) and rearranged products. Minimizing reaction temperature and using appropriate solvents can disfavor these pathways. |
| Azo Coupling | If the concentration of the diazonium salt becomes too high locally, it can couple with unreacted L-valine. Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion. |
Quantitative Data Summary
The following tables provide illustrative data on the impact of key reaction parameters on the enantiomeric excess (% ee) of this compound. Disclaimer: This data is representative and intended to illustrate general trends. Actual results may vary based on specific experimental conditions.
Table 1: Effect of Reaction Temperature on Enantiomeric Excess
| Temperature (°C) | Reaction Time (hours) | Enantiomeric Excess (% ee) of (S)-isomer |
| 0-5 | 2 | 98 |
| 10 | 2 | 95 |
| 25 (Room Temp) | 2 | 85 |
Table 2: Effect of Reaction Time at 5°C on Enantiomeric Excess
| Temperature (°C) | Reaction Time (hours) | Enantiomeric Excess (% ee) of (S)-isomer |
| 5 | 1 | 99 |
| 5 | 2 | 98 |
| 5 | 4 | 96 |
| 5 | 8 | 92 |
Table 3: Effect of Sodium Nitrite Stoichiometry on Yield and Purity
| NaNO₂ (equivalents) | Yield (%) | Enantiomeric Excess (% ee) |
| 1.0 | 75 | 98 |
| 1.2 | 85 | 97 |
| 1.5 | 83 | 95 |
| 2.0 | 78 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Valine
This protocol is adapted from established procedures for the diazotization of amino acids.
Materials:
-
L-Valine
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium nitrite (NaNO₂), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1 equivalent) in 1 M sulfuric acid.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.2 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the L-valine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Once the reaction is complete (no more gas evolution and a faint positive test for nitrous acid), quench any remaining nitrous acid by the careful addition of a small amount of urea (B33335) until the starch-iodide test is negative.
-
Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Chiral Gas Chromatography (GC) Analysis for Enantiomeric Excess Determination
This protocol outlines a general method for determining the enantiomeric excess of 2-hydroxy-3-methylbutanoic acid after derivatization.
Materials:
-
This compound sample
-
(R,S)-2-Hydroxy-3-methylbutanoic acid (racemic standard)
-
Derivatizing agent (e.g., (S)-(+)-3-methyl-2-butanol and trifluoroacetic anhydride)
-
Appropriate solvents (e.g., toluene, acetonitrile)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like MEGA-DEX DAC-Beta)
Procedure:
-
Derivatization:
-
Esterify both the sample and the racemic standard with (S)-(+)-3-methyl-2-butanol to form diastereomeric esters.
-
Subsequently, acylate the hydroxyl group with trifluoroacetic anhydride (B1165640) to form the O-trifluoroacetylated diastereomeric esters.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers: % ee = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
-
Visualizations
Caption: Mechanism of epimerization via a planar enolate intermediate.
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for addressing epimerization.
Technical Support Center: Enhancing GC Resolution of 2-Hydroxy Acid Diastereomers
Welcome to the technical support center for the analysis of 2-hydroxy acid diastereomers by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in achieving high-resolution separation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 2-hydroxy acid diastereomers? Unlike enantiomers, diastereomers have different physical properties, which should allow for their separation on both chiral and achiral stationary phases.[1] However, the differences can be subtle, making high-resolution separation difficult. The primary challenge is often achieving sufficient selectivity between the diastereomeric pairs to obtain baseline resolution.[1][2]
Q2: What is the purpose of derivatization for analyzing 2-hydroxy acids by GC? Derivatization is crucial for several reasons. Firstly, 2-hydroxy acids often have low volatility and poor thermal stability due to the presence of polar carboxyl and hydroxyl functional groups.[3][4] Derivatization, typically through silylation or alkylation, replaces the active hydrogen atoms in these groups, which increases volatility and thermal stability, and reduces hydrogen bonding.[4][5][6] Secondly, by using a chirally pure derivatizing reagent, enantiomers can be converted into diastereomers, which can then be separated on a conventional, less expensive achiral GC column.[7][8]
Q3: What type of GC column is best for separating 2-hydroxy acid diastereomers? The choice of the stationary phase is the most critical parameter.[1]
-
Chiral Columns: Columns with chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, are highly effective.[1][9] They work by forming transient diastereomeric complexes with the analytes, where the stability of these complexes differs for each isomer, leading to separation.[1]
-
Achiral Columns: Standard achiral columns (e.g., HP-5, DB-5) can also successfully resolve diastereomers.[1][7] This is possible because, unlike enantiomers, diastereomers have distinct physical properties, leading to differences in volatility and polarity that can be exploited on achiral phases.[1]
Q4: How does converting enantiomers to diastereomers help in their separation? Enantiomers have identical physical properties and cannot be separated on achiral columns.[9] By reacting the enantiomeric pair with a single, pure enantiomer of a chiral derivatizing agent, you form a pair of diastereomers.[8] These newly formed diastereomers have different physical and chemical properties, allowing them to be separated using standard achiral chromatography techniques.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Poor or No Resolution (Co-eluting Peaks)
-
Question: My diastereomer peaks are not separating or are poorly resolved. What are the likely causes and solutions?
-
Answer: This is a common and primary challenge in method development.[2] Several factors could be responsible.
| Potential Cause | Recommended Solution |
| Unsuitable Stationary Phase | The chosen column may not provide enough selectivity for your specific analytes.[1][2] If using an achiral column, consider switching to a chiral stationary phase (e.g., a cyclodextrin-based column) which offers broader applicability for challenging separations.[1] |
| Suboptimal Temperature Program | The oven temperature or ramp rate significantly impacts resolution.[1][10] Lowering the initial oven temperature and using a slower temperature ramp rate (e.g., 1-2°C/min) increases the interaction time between the analytes and the stationary phase, which can improve resolution.[9][10][11] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas must be optimized for maximum column efficiency.[1] For hydrogen, using a faster linear velocity (e.g., 60-80 cm/sec) can sometimes enhance resolution.[9][10] |
| Column Overload | Injecting too much sample can lead to peak distortion and loss of resolution.[2][10] Reduce the sample concentration or injection volume. Aim for on-column concentrations of 50ng or less for optimal performance on chiral columns.[9][10] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks for my diastereomers are tailing or fronting, which is compromising quantification. How can I fix this?
-
Answer: Poor peak shape can result from several issues related to sample activity or column performance.
| Potential Cause | Recommended Solution |
| Active Sites in the System | The acidic nature of the underivatized analytes or degradation of derivatives can lead to interactions with active sites in the inlet liner or the front of the column.[2][12] Ensure derivatization is complete. Use a fresh, deactivated inlet liner and clip the first few centimeters (5-15 cm) of the column to remove accumulated non-volatile residues.[13] |
| Column Contamination | Buildup of non-volatile material at the column inlet can cause peak tailing.[13] Periodically bake out the column at a high temperature (within its specified limit) to remove contaminants.[12] If performance does not improve, clipping the column inlet is recommended.[13] |
| Improper Sample Vaporization | If the injection temperature is too low, the sample may not vaporize completely or quickly enough, leading to broad peaks.[12] Optimize the injector temperature, ensuring it is high enough to vaporize the sample without causing thermal degradation. |
Problem 3: Irreproducible Retention Times
-
Question: I am observing shifts in retention times between runs. What could be causing this?
-
Answer: Retention time instability is often linked to instrumental factors.
| Potential Cause | Recommended Solution |
| Fluctuations in Temperature or Flow | GC separations are highly sensitive to temperature and carrier gas flow.[14][15] Ensure the GC oven is properly calibrated and that the laboratory environment has stable ambient temperature.[14] Verify that your gas delivery system provides a constant, stable flow rate and pressure.[15] |
| Column Degradation | Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures.[12] Condition new columns properly before use and ensure a continuous flow of carrier gas whenever the oven is heated.[14] If the column is old and has been used extensively, it may need to be replaced.[16] |
| Leaks in the System | Leaks in the injector or column fittings can cause fluctuations in flow and pressure, leading to unstable retention times.[16] Perform a leak check on the system, particularly around the septum, liner seal, and column connections. |
Below is a troubleshooting workflow to guide your process for improving poor resolution.
Caption: A logical workflow for troubleshooting poor resolution of diastereomers.
Experimental Protocols
Protocol 1: Derivatization of 2-Hydroxy Acids to Diastereomeric Esters
This protocol describes a general method for converting a racemic 2-hydroxy acid into diastereomeric esters for analysis on an achiral GC column. This example uses (S)-(+)-2-butanol as the chiral derivatizing agent, followed by silylation of the hydroxyl group.
Materials:
-
2-hydroxy acid sample (dried)
-
(S)-(+)-2-butanol
-
Pyridine (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate (B1210297) or Dichloromethane (anhydrous)
Procedure:
-
Esterification (Formation of Diastereomers):
-
In a clean, dry vial, dissolve approximately 1 mg of the dried 2-hydroxy acid sample in 200 µL of anhydrous dichloromethane.
-
Add a 5-fold molar excess of (S)-(+)-2-butanol.
-
Add a 1.5-fold molar excess of DCC and a catalytic amount of pyridine.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary GC run).
-
The dicyclohexylurea (DCU) byproduct will precipitate. Centrifuge the sample and transfer the supernatant to a new vial.
-
-
Silylation of Hydroxyl Group:
-
Sample Dilution:
-
Cool the vial to room temperature.
-
Dilute the sample to the desired concentration (e.g., 10-100 µg/mL) with anhydrous ethyl acetate before injection into the GC.
-
The diagram below outlines the derivatization and analysis workflow.
Caption: Experimental workflow for derivatization and GC analysis of 2-hydroxy acids.
Protocol 2: Optimized GC Method for Diastereomer Separation
This protocol provides a starting point for the GC analysis of derivatized 2-hydroxy acids on a standard achiral column. Parameters should be further optimized for specific analytes.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with FID or MS detector | Standard equipment for this type of analysis. |
| Column | DB-5, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust achiral column suitable for separating diastereomers with different physical properties.[1] |
| Carrier Gas | Helium or Hydrogen | Hydrogen often allows for faster analysis and may provide better efficiency at higher linear velocities.[10][11] |
| Flow Rate | Constant flow, 1.0-1.5 mL/min (for He) or optimized linear velocity of 60-80 cm/s (for H₂) | Optimizing flow is critical for achieving maximum column efficiency and resolution.[1][10] |
| Injector Temperature | 250 - 280°C | Ensures rapid and complete vaporization of the derivatized analytes without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split mode for concentrated samples to avoid column overload. Use splitless for trace analysis. |
| Oven Program | Initial Temp: 80°C (hold 2 min) Ramp: 2°C/min to 250°C Hold: 5 min | A slow temperature ramp is critical for enhancing the separation of closely eluting diastereomers.[9][10] |
| Detector Temperature | FID: 280 - 300°C MS Transfer Line: 280°C | Prevents condensation of the analytes in the detector. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcms.cz [gcms.cz]
- 6. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the production of (S)-2-Hydroxy-3-methylbutanoic acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the scaling up of production.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and scale-up of this compound.
Synthesis & Reaction Optimization
-
Question 1: What are the primary synthesis routes for producing this compound on a larger scale?
-
Answer: There are two main scalable routes: asymmetric chemical synthesis and biocatalytic synthesis. Asymmetric synthesis often employs chiral auxiliaries or catalysts to achieve high enantioselectivity.[1] Biocatalytic routes utilize enzymes or whole-cell systems, which offer high specificity and operate under mild conditions.[2]
-
-
Question 2: My asymmetric chemical synthesis is resulting in low enantiomeric excess (ee). How can I improve this?
-
Answer: Low enantioselectivity in chemical synthesis can be addressed by:
-
Optimizing the Chiral Catalyst/Auxiliary: The choice and purity of the chiral catalyst or auxiliary are critical. Screening different ligands or auxiliaries may be necessary to find the optimal match for your substrate.[3]
-
Solvent Screening: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. A systematic screening of solvents is recommended.[3]
-
Lowering Reaction Temperature: Reducing the reaction temperature often increases enantioselectivity by minimizing side reactions and favoring the desired stereochemical pathway.[3]
-
-
-
Question 3: The yield of my biocatalytic process is lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in biocatalysis can stem from several factors:
-
Enzyme Instability and Activity: The stability and activity of the enzyme are paramount. Ensure that the enzyme preparation is reproducible and that its storage and handling conditions are optimal.[4] Factors such as pH, temperature, and the presence of co-solvents can significantly impact enzyme performance.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. A fed-batch approach for substrate addition or in-situ product removal can mitigate these effects.
-
Mass Transfer Limitations: In whole-cell systems, the transport of substrates and products across the cell membrane can be a limiting factor. Permeabilization of the cells or optimization of agitation and aeration can improve mass transfer.
-
-
-
Question 4: I am observing significant by-product formation in my reaction. How can I minimize this?
-
Answer: By-product formation can often be minimized by:
-
Strict Control of Reaction Conditions: Ensure precise control over temperature, pressure, and stoichiometry of reactants.
-
Inert Atmosphere: For sensitive chemical reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
-
Enzyme Specificity: In biocatalysis, the high specificity of enzymes usually minimizes by-product formation. If by-products are an issue, consider using a more specific enzyme or optimizing the reaction conditions to favor the desired transformation.[5]
-
-
Purification & Isolation
-
Question 5: What are the most effective methods for purifying this compound at scale?
-
Answer: Purification of chiral carboxylic acids can be challenging. Common scalable methods include:
-
Crystallization: Diastereomeric salt crystallization is a widely used method for resolving chiral acids. This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.
-
Chromatography: While often used at the lab scale, preparative chiral chromatography can be adapted for larger scales, though it can be expensive. Using less acidic stationary phases like basic alumina (B75360) can sometimes prevent decomposition of sensitive compounds.[3]
-
Extraction and Distillation: Liquid-liquid extraction can be used to remove impurities, followed by distillation under reduced pressure to isolate the final product.
-
-
-
Question 6: I am having difficulty separating the final product from the chiral auxiliary. What should I do?
-
Answer: Cleavage and removal of the chiral auxiliary are crucial steps. If you are facing challenges:
-
Optimize Cleavage Conditions: Ensure the cleavage reaction (e.g., hydrolysis) goes to completion. Monitor the reaction by TLC or HPLC.
-
Extraction: Differences in the polarity and solubility of the product and the auxiliary can be exploited for separation by liquid-liquid extraction with appropriate solvents and pH adjustments.
-
Chromatography: If extraction is insufficient, column chromatography may be necessary.
-
-
Scale-Up Challenges
-
Question 7: What are the key considerations when scaling up the production of this compound?
-
Answer: Scaling up presents several challenges:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic at scale. Ensure your reactor has adequate heat exchange capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type of impeller and agitation speed may need to be adjusted for larger vessels.
-
Process Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the large-scale handling of reagents and solvents.
-
Downstream Processing: Purification methods that are straightforward in the lab may not be practical or economical at an industrial scale. It is important to develop a robust and scalable purification strategy early on.
-
-
Data Presentation: Comparison of Synthesis Routes
The following tables provide a summary of quantitative data for the chemical and biocatalytic synthesis of this compound, compiled from various sources.
Table 1: Performance Metrics of Different Synthesis Routes
| Parameter | Asymmetric Chemical Synthesis | Biocatalytic Synthesis (Whole-Cell/Enzyme) |
| Typical Yield | 70-90% | 85-98% |
| Enantiomeric Excess (ee) | >95% | >99% |
| Reaction Temperature | -78°C to 100°C | 25°C to 50°C |
| Reaction Pressure | Atmospheric to high pressure | Atmospheric |
| Solvents | Organic solvents (e.g., THF, DCM) | Aqueous media, sometimes with co-solvents |
| Catalyst/Auxiliary Loading | 1-10 mol% (catalyst), Stoichiometric (auxiliary) | Varies (enzyme loading) |
| Downstream Processing | Often requires chromatography and/or crystallization | Typically involves extraction and crystallization |
Table 2: Economic and Environmental Comparison
| Factor | Asymmetric Chemical Synthesis | Biocatalytic Synthesis |
| Raw Material Cost | Can be high due to expensive chiral catalysts/ligands | Often utilizes cheaper, renewable feedstocks |
| Energy Consumption | Higher due to temperature and pressure requirements | Lower due to mild reaction conditions[6] |
| Waste Generation | Generates more solvent and chemical waste | More environmentally friendly with less hazardous waste |
| Process Complexity | Can involve multiple protection/deprotection steps | Often simpler, with fewer steps |
| Scalability | Well-established but can be complex | Can be challenging due to enzyme stability and recovery |
| Overall Cost-Effectiveness | Can be high for smaller scales | Generally more cost-effective at larger scales |
Experimental Protocols
Protocol 1: Asymmetric Chemical Synthesis using a Chiral Auxiliary
This protocol is a general methodology based on the Evans asymmetric alkylation, which can be adapted for the synthesis of this compound.
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add isobutyryl chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the acylated auxiliary by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified acylated auxiliary in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.
-
Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the enolate.
-
After stirring for 30-60 minutes, add the alkylating agent.
-
Continue stirring at -78°C and monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.
-
-
Cleavage of the Auxiliary:
-
Dissolve the desired diastereomer in a mixture of THF and water.
-
Cool to 0°C and add aqueous hydrogen peroxide followed by lithium hydroxide.
-
Stir vigorously and then allow to warm to room temperature.
-
Quench the excess peroxide with sodium sulfite.
-
Remove the THF under reduced pressure and perform an aqueous workup to isolate the crude this compound.
-
Purify the final product by crystallization or distillation.
-
Protocol 2: Biocatalytic Synthesis via Whole-Cell Fermentation
This protocol outlines a general procedure for the biocatalytic production of this compound from a precursor like L-valine using a suitable microorganism (e.g., Corynebacterium glutamicum).
-
Inoculum Preparation:
-
Prepare a seed culture of the selected microorganism in a suitable growth medium.
-
Incubate at the optimal temperature and agitation speed until the culture reaches the exponential growth phase.
-
-
Fermentation:
-
Transfer the seed culture to a sterilized bioreactor containing the production medium. The production medium should contain a carbon source (e.g., glucose), a nitrogen source, minerals, and the precursor (L-valine).
-
Maintain the fermentation at a controlled temperature, pH, and dissolved oxygen level.
-
Monitor cell growth and product formation by taking periodic samples and analyzing them using HPLC.
-
-
Product Isolation and Purification:
-
After the fermentation is complete, separate the biomass from the culture broth by centrifugation or microfiltration.
-
Acidify the supernatant to protonate the carboxylic acid.
-
Extract the this compound from the acidified broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Further purify the product by crystallization or distillation.
-
Visualizations
Diagram 1: Asymmetric Chemical Synthesis Workflow
References
- 1. york.ac.uk [york.ac.uk]
- 2. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Enantiopure 2-Hydroxy-3-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Enantiopure 2-hydroxy-3-methylbutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its stereocenter demands precise control during synthesis to ensure the desired biological activity of the final product. This guide provides an objective comparison of two prominent synthesis routes: asymmetric chemical synthesis using Evans chiral auxiliaries and biocatalytic kinetic resolution using lipases. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their needs.
At a Glance: Chemical vs. Biocatalytic Synthesis
| Parameter | Asymmetric Synthesis (Evans Auxiliary) | Biocatalytic Kinetic Resolution (Lipase) |
| Starting Material | Isovaleryl chloride, Chiral oxazolidinone | Racemic 2-hydroxy-3-methylbutanoic acid or its ester |
| Key Reagent/Catalyst | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS | Lipase (B570770) (e.g., Candida antarctica lipase B) |
| Typical Overall Yield | High (can be >80% for the desired enantiomer) | Moderate (theoretically limited to 50% for one enantiomer) |
| Enantiomeric Excess (ee) | Excellent (often >99% de, leading to >99% ee)[3][4] | High to Excellent (can exceed 99%)[5][6] |
| Reaction Conditions | Cryogenic temperatures (-78°C), inert atmosphere | Mild (ambient to moderate temperatures, often in organic solvents) |
| Process Complexity | Multi-step, requires stoichiometric chiral auxiliary | Simpler setup, but may require enzyme screening and optimization |
| Environmental Impact | Use of stoichiometric reagents and organic solvents | Generally considered "greener" with a biodegradable catalyst |
| Scalability | Well-established for large-scale synthesis | Can be suitable for large-scale, especially with immobilized enzymes |
Asymmetric Synthesis via Evans Chiral Auxiliary
This method offers a highly reliable and predictable route to a specific enantiomer of 2-hydroxy-3-methylbutanoic acid. The Evans asymmetric alkylation methodology employs a chiral oxazolidinone auxiliary to direct the stereochemistry of the reaction, resulting in high diastereoselectivity.[3][4]
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is adapted from established methods for structurally similar compounds.[3][7]
Step 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (B128534) (Et3N) dropwise to the stirred solution.
-
Slowly add isovaleric anhydride (B1165640) or isovaleryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acylated auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the acylated auxiliary in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise. Stir for 30-60 minutes to form the enolate.
-
Introduce a suitable electrophile for hydroxylation (e.g., a peroxide source after enolate formation) or perform an alkylation followed by a separate hydroxylation step.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78°C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether twice.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0°C and add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.[7]
-
Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl in an ice bath.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (B1210297) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to obtain the crude this compound. Further purification can be done by chromatography or crystallization.
Biocatalytic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. Lipases are commonly employed for the resolution of α-hydroxy acids and their esters.[5][6] The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Logical Workflow for Biocatalytic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-hydroxy-3-methylbutanoic acid ester
This generalized protocol is based on established methods for the kinetic resolution of similar hydroxy esters.[5]
Materials:
-
Racemic ethyl 2-hydroxy-3-methylbutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane)
Procedure:
-
Reaction Setup: To a reaction vessel, add racemic ethyl 2-hydroxy-3-methylbutanoate. Add an anhydrous organic solvent, followed by vinyl acetate (typically in excess).
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is crucial to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted (S)-ester and the acylated (R)-ester can be separated by column chromatography.
-
Hydrolysis (optional): The separated esters can be hydrolyzed to their corresponding enantiopure carboxylic acids if needed.
Conclusion
Both asymmetric synthesis using Evans chiral auxiliaries and biocatalytic kinetic resolution are effective methods for obtaining enantiopure 2-hydroxy-3-methylbutanoic acid. The choice between these routes will depend on the specific requirements of the project.
-
Asymmetric synthesis is advantageous when a specific enantiomer is required in high yield and the multi-step nature and use of cryogenic conditions are manageable.
-
Biocatalytic kinetic resolution offers a simpler, greener alternative that can provide both enantiomers, although the theoretical maximum yield for each is 50%. This method is particularly attractive for its mild reaction conditions and the potential for catalyst reuse.
For drug development and large-scale synthesis, a thorough evaluation of both approaches, considering factors such as cost of starting materials and catalysts, process efficiency, and environmental impact, is recommended.
References
- 1. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validating Analytical Methods for (S)-2-Hydroxy-3-methylbutanoic Acid in Urine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific enantiomers of metabolites in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-2-Hydroxy-3-methylbutanoic acid in urine, a key biomarker in various metabolic pathways.
This document outlines and contrasts common analytical platforms, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of a robust analytical method.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including required sensitivity, sample throughput, and the need for chiral separation. Both techniques offer high selectivity and sensitivity but differ in their sample preparation and derivatization requirements.[1][2]
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105%[4] | 91.2% - 98.1%[5] | 85% - 115% (or 80% - 120%) |
| Precision (% RSD) | < 10%[4] | < 7.8%[5] | ≤ 15% |
| Limit of Detection (LOD) | 2.5 - 2.8 µmol/L (for similar organic acids)[4] | Not explicitly found for this analyte | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte | 10 ng/mL (for a similar hydroxy acid)[5] | 10x Signal-to-Noise Ratio |
Note: Performance data for this compound is not extensively available in the public domain. The data presented is representative of methods for similar organic and hydroxy acids and should be used as a general guideline. Method validation for the specific analyte is essential.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS analysis of organic acids in urine.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile organic acids like this compound, derivatization is a necessary step to increase volatility.[6] Chiral separation can be achieved using a chiral column or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[7][8]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Acidification: Acidify a 1-2 mL urine sample to a pH < 2 with hydrochloric acid.[6]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Extraction: Perform liquid-liquid extraction twice with a solvent such as ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether.[9]
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[6]
-
Derivatization: To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[6] Heat the mixture to form trimethylsilyl (B98337) (TMS) derivatives. For chiral analysis, a chiral derivatizing agent can be used.
2. GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-5ms or a chiral column (e.g., Chirasil-L-Val).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is commonly used for trace analysis.[10]
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 290°C).[10]
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing many non-volatile compounds directly without the need for derivatization, simplifying sample preparation.[1]
1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Protein Precipitation: For a simple and rapid cleanup, add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically 3:1 solvent-to-sample ratio) to the urine sample to precipitate proteins.[5][11] Centrifuge the sample and collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For a more thorough cleanup and concentration of the analyte, use an appropriate SPE cartridge (e.g., a mixed-mode anion exchange). Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.
2. LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is commonly used for the separation of organic acids.[1]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid, is typically employed.[10]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds.[5]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: GC-MS analytical workflow.
Caption: LC-MS/MS analytical workflow.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in urine. The choice of method will depend on the specific requirements of the study. GC-MS, while requiring a more involved sample preparation with derivatization, can provide excellent chromatographic resolution, especially for chiral analysis. LC-MS/MS offers a simpler and faster sample preparation workflow and is highly sensitive and specific. Regardless of the chosen platform, a thorough method validation is imperative to ensure the generation of reliable and accurate data for research and drug development purposes.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erndim.org [erndim.org]
- 7. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Cross-Reactivity of (S)-2-Hydroxy-3-methylbutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-3-methylbutanoic acid, a chiral building block and human metabolite, presents a molecule of interest in various research and development domains.[1] Understanding its potential cross-reactivity with structurally similar molecules is crucial for the development of specific assays and for interpreting biological data. In the absence of direct experimental cross-reactivity studies, this guide provides a comparative analysis based on structural similarity to predict potential cross-reactants and outlines a comprehensive experimental protocol to determine this empirically.
Structural Comparison and Predicted Cross-Reactivity
The potential for a molecule to cross-react in a ligand-binding assay, such as an immunoassay, is largely dependent on its structural similarity to the target analyte. Key features of this compound that will influence antibody recognition include its stereochemistry at the alpha-carbon, the hydroxyl group, the carboxylic acid moiety, and the isopropyl group.
Table 1: Structural Analogs of this compound and Predicted Cross-Reactivity
| Compound Name | Structure | Key Structural Differences from this compound | Predicted Cross-Reactivity |
| This compound | - | High (Target Analyte) | |
| (R)-2-Hydroxy-3-methylbutanoic acid | Enantiomer (opposite stereochemistry at C2) | Moderate to High | |
| 2-Hydroxy-2-methylpropanoic acid | Lacks the chiral center at C2 and has a methyl instead of an isopropyl group. | Low to Moderate | |
| (S)-2-Hydroxybutanoic acid | Ethyl group instead of an isopropyl group. | Moderate | |
| 3-Hydroxybutanoic acid | Hydroxyl group at the beta-position instead of the alpha-position. | Low | |
| Valine | Amino group instead of a hydroxyl group at the alpha-position. | Low |
Note: Predicted cross-reactivity is hypothetical and should be confirmed by experimental data.
Experimental Protocol for Cross-Reactivity Determination
To empirically determine the cross-reactivity of antibodies raised against this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This assay format is ideal for small molecules (haptens) that cannot be bound by two antibodies simultaneously.
Principle of the Competitive ELISA
In a competitive ELISA, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the analyte in the sample.
References
A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation
For researchers, scientists, and drug development professionals navigating the complexities of chiral separations, selecting the optimal polysaccharide-based chiral column for hydroxy acid analysis is a critical step. This guide provides a comprehensive comparison of commonly used amylose (B160209) and cellulose-based columns, supported by experimental data and detailed protocols to aid in method development.
The enantioselective separation of hydroxy acids, a class of compounds significant in the pharmaceutical and fine chemical industries, is frequently accomplished using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derived from cellulose (B213188) or amylose, offer a wide range of selectivity for various chiral compounds due to their unique three-dimensional structures that enable stereospecific interactions. The most prominent commercial polysaccharide derivatives are esters and phenyl carbamates, which are either physically coated or chemically immobilized onto a silica (B1680970) gel support.[1]
This guide will delve into the performance of several popular polysaccharide-based chiral columns, highlighting their key characteristics and providing a comparative analysis of their efficacy in separating hydroxy acids.
Understanding the Stationary Phases: Amylose vs. Cellulose
The fundamental difference in the chiral recognition capabilities of polysaccharide-based columns stems from the distinct structures of the base polymers: amylose and cellulose. While both are composed of glucose units, cellulose is a linear polymer, often considered "flatter," whereas amylose possesses a helical three-dimensional structure.[2] This structural variance leads to different inclusion complexing potentials and, consequently, different selectivities in chiral separations.[2]
Furthermore, polysaccharide-based CSPs are available in two main formats: coated and immobilized. Coated CSPs are prepared by physically adsorbing the polysaccharide derivative onto the silica support. While effective, their use is restricted to a limited range of solvents to prevent the chiral selector from dissolving.[3] Immobilized CSPs, on the other hand, have the chiral selector covalently bonded to the silica gel.[4] This immobilization allows for the use of a broader range of solvents, including those "forbidden" for coated phases like dichloromethane, chloroform, and ethyl acetate, enhancing method development flexibility and column robustness.[5][6]
Comparative Performance of Polysaccharide Columns for Hydroxy Acid Separation
The selection of an appropriate chiral column is often a process of screening multiple stationary phases and mobile phase compositions. Below is a summary of the performance of several widely used polysaccharide-based columns for the separation of hydroxy acids, with a focus on mandelic acid and its derivatives as representative examples.
| Column | Chiral Selector | Hydroxy Acid | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | Mandelic Acid | n-hexane/isopropanol/TFA (80/20/0.1, v/v/v) | 2.21 | - | [4] |
| 4-Methoxymandelic Acid | n-hexane/isopropanol/TFA (80/20/0.1, v/v/v) | 2.14 | - | [4] | ||
| 3,4,5-Trismethoxymandelic Acid | n-hexane/ethanol/TFA (90/10/0.1, v/v/v) | 3.70 | - | [4] | ||
| Eurocel 01 | Cellulose derivative | Mandelic Acid | Hexane / 2-Propanole (80:20, v/v) + 0.1% TFA | - | 1.43 | [7] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Dihydropyrimidinone acid | - | Lower than AD | Higher than AD | [8] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Fluoxetine (B1211875) (as a proxy for structurally similar compounds) | hexane/isopropanol/DEA (98/2/0.2) | 1.74 | 1.13 | [9] |
Key Observations:
-
Immobilized columns , such as CHIRALPAK® IC, demonstrate excellent resolving power for mandelic acid and its derivatives, achieving baseline separation with high resolution factors.[4] The use of an acidic modifier like trifluoroacetic acid (TFA) is common for acidic analytes to improve peak shape.[4]
-
The choice of alcohol modifier (isopropanol vs. ethanol) and its concentration in the mobile phase significantly impacts retention and resolution.[4]
-
Amylose-based columns, like Chiralpak AD-H, and cellulose-based columns, such as Chiralcel OD-H, can exhibit different selectivities and even elution orders for the same enantiomeric pair.[10]
-
The particle size of the stationary phase also plays a crucial role. "H-series" columns, which have a smaller particle size (5 µm) compared to standard columns (10 µm), generally provide higher efficiency and better overall resolution. However, the performance difference between a standard and an H-series column can be compound-dependent.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the separation of hydroxy acids on polysaccharide-based chiral columns.
Protocol 1: Separation of Mandelic Acid Derivatives on CHIRALPAK® IC
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) with 0.1% trifluoroacetic acid (TFA) as an additive. The ratio of n-hexane to alcohol is varied to optimize separation.[4]
-
Flow Rate: 0.4–1.2 mL/min[4]
-
Temperature: 15–35 °C[4]
-
Detection: UV at 230 nm for mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid, and 210 nm for 2-chloromandelic acid.[4]
-
Injection Volume: 10 µL[4]
Protocol 2: General Screening on Polysaccharide Columns
For initial method development, a screening approach using a set of complementary columns is often effective.
-
Columns:
-
Mobile Phases (Normal Phase):
-
Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) for basic or neutral compounds.
-
Hexane/Ethanol with 0.1% TFA for acidic compounds.
-
-
Mobile Phases (Reversed Phase):
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at a suitable wavelength for the analyte.
Workflow for Chiral Column Selection
The process of selecting the optimal chiral column and developing a separation method can be systematized. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a polysaccharide-based chiral column and developing a separation method for hydroxy acids.
Conclusion
The selection of a polysaccharide-based chiral column for the separation of hydroxy acids requires a systematic approach that considers the properties of the analyte and the characteristics of the available stationary phases. Both amylose and cellulose-based columns offer powerful and often complementary selectivities. Immobilized phases provide greater flexibility in mobile phase selection and enhanced durability. By starting with a screening of a diverse set of columns and mobile phases and then systematically optimizing the separation conditions, researchers can develop robust and efficient methods for the analysis of chiral hydroxy acids. This guide, with its comparative data and experimental protocols, serves as a valuable starting point for this endeavor.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blog [phenomenex.blog]
- 3. youtube.com [youtube.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
The Precursor vs. The Product: A Comparative Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid and Valine for Cellular Applications
For researchers, scientists, and professionals in drug development, the choice between utilizing a direct amino acid or its precursor is a critical decision impacting experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of (S)-2-Hydroxy-3-methylbutanoic acid, also known as α-ketoisovalerate (KIV), and the essential amino acid L-valine.
This analysis delves into their metabolic relationship, comparative bioavailability, and functional efficiency, supported by experimental data. We will explore the underlying biochemical pathways and provide detailed experimental protocols for their evaluation.
Metabolic Interplay: A Precursor-Product Relationship
This compound is the α-keto acid analog of valine and serves as its direct precursor. In biological systems, these two molecules are interconvertible through a reversible transamination reaction. The degradation of valine proceeds via transamination to form KIV, which is then further metabolized. Conversely, KIV can be converted to valine by acquiring an amino group from another amino acid, often glutamate. This metabolic link is fundamental to understanding their respective roles and effectiveness in cellular processes.
The biosynthesis of L-valine begins with pyruvate (B1213749) and involves a series of enzymatic steps. The final step in this pathway is the transamination of α-ketoisovalerate to yield L-valine. Enzymes involved in valine biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase.[1]
Comparative Analysis of Bioavailability and Metabolic Fate
Studies in both human and animal models have demonstrated that orally administered KIV is readily converted to valine. However, its efficiency as a valine substitute is influenced by the dosage and the metabolic state of the organism.
A study in healthy human subjects who received an oral bolus of either KIV or valine showed that KIV administration led to a significant increase in plasma valine levels, indicating its conversion.[2] Interestingly, the peak concentration and time course of plasma KIV and valine differed after their respective administrations.[2] This suggests that while conversion occurs, the pharmacokinetics are not identical.
In growing rats, the efficiency of KIV as a substitute for dietary valine was found to be inversely related to its concentration in the diet. At lower concentrations, it substituted for valine with approximately 80% efficiency, which dropped to 37% at higher concentrations.[3] A significant portion of administered KIV is also susceptible to oxidative decarboxylation, representing a loss of the carbon skeleton that could otherwise be used for valine synthesis.[3][4]
The following table summarizes key quantitative data from comparative studies:
| Parameter | This compound (KIV) | L-Valine | Organism | Key Findings | Reference |
| Peak Plasma Concentration (after 62.5 mg/kg oral bolus) | 121 +/- 20 µmol/L | 940 +/- 50 µmol/L (as valine) | Human | Oral valine leads to a much higher peak plasma concentration of valine compared to oral KIV. | [2] |
| Nutritional Efficiency (for growth) | 37% - 80% (relative to valine) | 100% | Rat | Efficiency of KIV decreases with increasing dietary concentration. | [3] |
| Utilization for Whole Body Protein Synthesis (Oral Administration) | Ratio (KIV/Valine) = ~0.45 | Ratio (Valine/Valine) = 1.0 | Rat | Orally administered KIV is about half as effective as oral valine in serving as a source for protein synthesis due to first-pass splanchnic oxidation. | [4] |
| Utilization for Whole Body Protein Synthesis (Intravenous Administration) | Ratio (KIV/Valine) = ~0.83 | Ratio (Valine/Valine) = 1.0 | Rat | IV administration of KIV is significantly more efficient than oral administration for protein synthesis, bypassing first-pass metabolism. | [4] |
Signaling Pathways and Metabolic Regulation
While direct comparative studies on the signaling effects of KIV versus valine are limited, it is understood that valine, as a branched-chain amino acid (BCAA), plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. Since KIV's primary metabolic fate in this context is its conversion to valine, its effects on such pathways are likely indirect and dependent on the rate of its conversion.
The metabolic conversion itself is subject to regulation. For instance, in patients with chronic renal failure, the conversion rate of KIV to valine was observed to be accelerated with adequate energy intake, suggesting that the nutritional status can influence the efficiency of the precursor's utilization.[5]
Visualizing the Metabolic and Experimental Frameworks
To better understand the relationship between KIV and valine, the following diagrams illustrate the key metabolic pathway and a typical experimental workflow for their comparative analysis.
Experimental Protocols
For researchers aiming to conduct a direct comparison, the following experimental protocol outlines a robust methodology using stable isotope tracing.
Objective: To compare the bioavailability, conversion rate, and incorporation into protein of this compound versus L-valine.
Materials:
-
Cell culture model (e.g., HepG2, C2C12) or animal model (e.g., Sprague-Dawley rats).
-
Stable isotope-labeled this compound (e.g., ¹³C₅-KIV).
-
Stable isotope-labeled L-valine (e.g., ¹³C₅, ¹⁵N₁-Valine).
-
Cell culture media or appropriate vehicle for administration.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Standard laboratory equipment for cell culture or animal handling.
-
Reagents for metabolite extraction (e.g., methanol, acetonitrile, water).
-
Reagents for protein hydrolysis and amino acid analysis.
Methodology:
-
Preparation of Labeled Compounds: Prepare stock solutions of ¹³C₅-KIV and ¹³C₅, ¹⁵N₁-Valine in a suitable solvent (e.g., sterile water or saline). The concentrations should be determined based on the experimental model.
-
Experimental Groups:
-
In Vitro (Cell Culture):
-
Group 1: Control (unlabeled media).
-
Group 2: Media supplemented with ¹³C₅-KIV.
-
Group 3: Media supplemented with ¹³C₅, ¹⁵N₁-Valine.
-
-
In Vivo (Animal Model):
-
Group 1: Vehicle control.
-
Group 2: Oral or intravenous administration of ¹³C₅-KIV.
-
Group 3: Oral or intravenous administration of ¹³C₅, ¹⁵N₁-Valine.
-
-
-
Administration and Sampling:
-
In Vitro: Replace the standard media with the experimental media. Collect cell pellets and media samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
In Vivo: Administer the labeled compounds. Collect blood samples via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes). At the end of the experiment, collect tissue samples of interest (e.g., liver, muscle).
-
-
Metabolite Extraction:
-
For plasma and media samples, perform a protein precipitation with a cold organic solvent (e.g., 80% methanol).
-
For cell pellets and tissues, homogenize in a cold extraction solvent, followed by centrifugation to remove cellular debris.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of KIV and valine.
-
Monitor the mass transitions for both the unlabeled (endogenous) and labeled forms of KIV and valine.
-
-
Protein Synthesis Measurement:
-
Isolate total protein from cell pellets or tissues.
-
Hydrolyze the protein to its constituent amino acids.
-
Analyze the amino acid hydrolysates by LC-MS/MS to determine the enrichment of labeled valine.
-
-
Data Analysis:
-
Calculate the plasma/media concentration-time profiles for the labeled and unlabeled compounds.
-
Determine pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
-
Calculate the conversion rate of KIV to valine by measuring the appearance of labeled valine in the KIV-treated group.
-
Determine the fractional synthesis rate of protein by measuring the incorporation of labeled valine into the protein pool.
-
Conclusion
The choice between this compound and L-valine as a valine source depends on the specific application.
-
L-Valine is the direct, more efficient molecule for increasing plasma valine levels and for protein synthesis, especially when administered orally.[2][4] It is the preferred choice when a rapid and robust increase in systemic valine is required.
-
This compound (KIV) can serve as a valine precursor, but its conversion is not 100% efficient, particularly with oral administration due to first-pass metabolism.[3][4] However, its use may offer advantages in specific therapeutic contexts, such as in patients with certain metabolic disorders where the transamination capacity is not limiting, or in conditions where providing a keto acid might be beneficial for nitrogen scavenging.
For researchers, a thorough understanding of the metabolic dynamics and careful consideration of the experimental or therapeutic goals are paramount in selecting the appropriate compound. The provided experimental framework offers a robust approach to directly compare their efficacy in specific biological systems.
References
- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of alpha-keto and alpha-hydroxy analogues of valine by the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral synthon is a critical decision in the stereoselective synthesis of complex molecules, profoundly influencing the efficiency and stereochemical outcome of a synthetic route. (S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral building block, but a variety of alternative synthons are available, each with its own distinct advantages.[1][2] This guide provides an objective comparison of the performance of prominent alternative chiral synthons—(S)-Mandelic Acid, Ethyl (S)-Lactate, and Roche Ester—with supporting experimental data where available, to aid researchers in making informed decisions for their synthetic strategies.
Overview of Alternative Chiral Synthons
This compound belongs to the class of α-hydroxy acids, which are widely utilized as chiral building blocks in organic synthesis.[1] Key alternatives from this and other classes of chiral synthons offer different structural motifs and reactivity profiles.
-
(S)-Mandelic Acid: An aromatic α-hydroxy acid, it is a versatile chiral resolving agent and a valuable precursor for the synthesis of various chiral pharmaceuticals.[3][4][5]
-
Ethyl (S)-Lactate: A readily available and inexpensive chiral ester derived from lactic acid, it serves as a common solvent and a versatile C3 chiral building block.[6][7][8][9]
-
Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate): A highly appreciated C4 chiral building block with functional groups at both termini, enabling bidirectional modifications in complex molecule synthesis.[10]
Performance Comparison in Asymmetric Synthesis
The utility of a chiral synthon is best assessed by its performance in stereoselective reactions. This section presents available quantitative data for the application of alternative synthons in asymmetric synthesis.
Table 1: Performance of (S)-Mandelic Acid Derivatives in Asymmetric Synthesis
| Product | Aldehyde Precursor | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-Methyl Mandelate | Benzaldehyde | 74 | 88 | [5] |
| (R)-Methyl 4-methylmandelate | 4-Methylbenzaldehyde | 85 | 86 | [11] |
| (R)-Methyl 4-methoxymandelate | 4-Methoxybenzaldehyde | 82 | 85 | [11] |
| (R)-Methyl 4-chloromandelate | 4-Chlorobenzaldehyde | 65 | 82 | [11] |
| (R)-Methyl 4-bromomandelate | 4-Bromobenzaldehyde | 68 | 80 | [11] |
Data from an organocatalyzed one-pot synthesis of (R)-mandelic acid esters.[5][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. The following protocols are based on established procedures for the use of the discussed chiral synthons.
Asymmetric Organocatalyzed Synthesis of (R)-Mandelic Acid Esters
This protocol describes a one-pot synthesis of (R)-methyl mandelates from commercially available aldehydes.[4][5][11]
Reaction Steps:
-
Knoevenagel Condensation: In a reaction vessel, (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol) and the corresponding aldehyde (0.11 mmol) are dissolved in anhydrous toluene (B28343) (0.3 M). An epi-quinine-derived urea (B33335) organocatalyst (0.01 mmol) is added, and the mixture is stirred.
-
Asymmetric Epoxidation: The reaction mixture is diluted with toluene (to 0.02 M) and cooled to -20 °C. Cumyl hydroperoxide (CHP, 0.11 mmol) is then added.
-
Domino Ring-Opening Hydrolysis (DROH): After the epoxidation is complete, the toluene is evaporated. Dioxane (0.5 mL) and water (0.5 mL) are added, and the mixture is stirred at 50 °C.
-
Esterification: Following extraction of the crude mandelic acid, it is dissolved in the desired alcohol (e.g., methanol, 5 mL), and p-toluenesulfonic acid (10 mol%) is added. The mixture is stirred at 60 °C to yield the final ester product.
General Procedure for Aldol (B89426) Reaction
While a direct protocol for Roche ester in an aldol reaction was not found in the provided search results, a general procedure for an aldol reaction is outlined below. This can be adapted for use with chiral synthons like the Roche ester.
Reaction Steps:
-
Reaction Setup: A solution of 2 M aqueous sodium hydroxide (B78521) is prepared in a round-bottom flask equipped with a stir bar.
-
Addition of Aldehyde: The aldehyde reactant (e.g., propanal) is added to the stirring sodium hydroxide solution. The reaction is often exothermic.
-
Reaction Progress: The mixture is stirred until it reaches room temperature, indicating the completion of the initial reaction.
-
Workup: The reaction mixture is transferred to a separatory funnel. The aqueous layer is removed.
-
Purification: The organic layer containing the aldol product is purified by distillation.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical workflows for the selection and application of chiral synthons in asymmetric synthesis.
Caption: A flowchart illustrating the decision-making process for selecting a chiral synthon.
Caption: A generalized workflow for conducting an asymmetric synthesis experiment.
Conclusion
While this compound remains a highly effective chiral synthon, alternatives such as (S)-Mandelic Acid, Ethyl (S)-Lactate, and the Roche Ester provide a broader toolkit for the synthetic chemist. The choice of synthon will ultimately depend on the specific target molecule, the desired synthetic route, and the reaction conditions. The data and protocols presented in this guide offer a starting point for the rational selection and application of these valuable chiral building blocks in the pursuit of efficient and highly stereoselective syntheses. Further research into direct, side-by-side comparisons of these synthons in a wider range of reactions would be beneficial to the scientific community.
References
- 1. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. | Semantic Scholar [semanticscholar.org]
- 5. iris.unisa.it [iris.unisa.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Roche ester - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Biological Activity of (S)-2-Hydroxy-3-methylbutanoic Acid and Its Ester Prodrug: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of a molecule's biological activity in its native form versus a modified state is paramount. This guide provides a detailed comparison of the biological activity of (S)-2-Hydroxy-3-methylbutanoic acid and its ethyl ester form, focusing on the prevailing scientific understanding that the ester functions as a prodrug.
This compound, a chiral building block and human metabolite, is a molecule of interest for various therapeutic applications.[1] Its structural similarity to other short-chain fatty acids (SCFAs) and alpha-hydroxy acids (AHAs) suggests potential roles in metabolic regulation and inflammation. To enhance its bioavailability, it is often utilized in its ethyl ester form. This guide synthesizes the available data to clarify the relationship between these two forms and their expected biological activities.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound and its ethyl ester is crucial for interpreting their biological behavior. The esterification of the carboxylic acid group significantly alters properties such as polarity and solubility, which in turn influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | This compound Ethyl Ester |
| Molecular Formula | C₅H₁₀O₃ | C₇H₁₄O₃ |
| Molecular Weight | 118.13 g/mol [1] | 146.18 g/mol |
| Synonyms | L-alpha-Hydroxyisovaleric acid[1] | Ethyl 2-hydroxyisovalerate |
| Classification | Hydroxy fatty acid[1] | Fatty acid ester[2] |
| General Role | Chiral reagent, human metabolite[1] | Potential Prodrug |
The Prodrug Concept: Ester Hydrolysis to the Active Acid
The primary mechanism governing the biological activity of this compound ethyl ester is its role as a prodrug. Ester prodrugs are inactive derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active parent drug. In this case, the ethyl ester is designed to be more lipophilic than the parent acid, potentially enhancing its absorption across biological membranes.
Following administration, the ester is expected to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, releasing the biologically active this compound. This bioconversion is a critical step for the molecule to exert its therapeutic effects.
Caption: Proposed metabolic activation of the ester prodrug to its active acid form.
Comparative Biological Activity
The biological activities of short-chain fatty acids and alpha-hydroxy acids are areas of active research. Studies on compounds structurally similar to this compound suggest potential anti-inflammatory effects. Butyrate (B1204436), a well-studied SCFA, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound may exert similar effects.
| Biological Activity | This compound (Inferred) | This compound Ethyl Ester |
| Anti-inflammatory | Expected to be active. May involve inhibition of pro-inflammatory signaling pathways like NF-κB. | Expected to be inactive until hydrolyzed to the active acid form. |
| Metabolic Regulation | As an analog of the amino acid valine, it may participate in metabolic pathways following its release from the ester.[2] | Serves as a delivery vehicle for the active acid. |
Potential Anti-inflammatory Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Short-chain fatty acids like butyrate have been shown to inhibit this pathway, suggesting a potential mechanism for the anti-inflammatory effects of this compound.
References
- 1. Self-assembling polymer-based short chain fatty acid prodrugs ameliorate non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EstA esterase is responsible for the main capacity of Lactococcus lactis to synthesize short chain fatty acid esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of (S)-2-Hydroxy-3-methylbutanoic Acid for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key structural analogs of (S)-2-Hydroxy-3-methylbutanoic acid, a metabolite of the branched-chain amino acid (BCAA) valine. Understanding the distinct metabolic effects of these analogs is crucial for researchers investigating metabolic diseases such as insulin (B600854) resistance, type 2 diabetes, and maple syrup urine disease (MSUD). This document summarizes experimental data on their impact on key metabolic pathways and provides detailed experimental protocols for further investigation.
Introduction to this compound and its Analogs
This compound, also known as (S)-2-hydroxyisovaleric acid, is an alpha-hydroxy acid that originates from the metabolism of valine.[1] Its levels in biological fluids can be indicative of metabolic health.[1] Structural analogs of this compound, primarily other alpha-hydroxy acids and their corresponding alpha-keto acids derived from the three essential branched-chain amino acids (leucine, isoleucine, and valine), are of significant interest in metabolic studies. These analogs, while structurally similar, exhibit distinct effects on critical metabolic processes, including glucose metabolism, insulin signaling, and lipid metabolism.
The primary structural analogs covered in this guide are:
-
Alpha-Keto Analogs:
-
(S)-3-Methyl-2-oxovalerate: The keto-analog of isoleucine.
-
α-Ketoisocaproate (KIC): The keto-analog of leucine.
-
α-Ketoisovalerate (KIV): The keto-analog of valine.
-
-
Alpha-Hydroxy Analog of Leucine:
-
2-Hydroxyisocaproic acid (HICA) or Leucic Acid: The alpha-hydroxy analog of leucine.
-
Comparative Metabolic Effects
The following table summarizes the known metabolic effects of this compound and its structural analogs based on available experimental data. Direct comparative studies are limited, and thus the information is compiled from various sources.
| Parameter | This compound | (S)-3-Methyl-2-oxovalerate | α-Ketoisocaproate (KIC) | 2-Hydroxyisocaproic acid (HICA) | References |
| Parent Amino Acid | Valine | Isoleucine | Leucine | Leucine | [1][2][3] |
| Insulin Secretion | Data not available | Data not available | Stimulates insulin secretion from pancreatic β-cells | Data not available | [2] |
| Insulin-Stimulated Glucose Uptake | Associated with impaired fasting glucose, suggesting a potential negative impact.[4] | Associated with impaired fasting glucose.[4] | Suppresses insulin-stimulated glucose transport in skeletal muscle cells (L6 myotubes).[2] | May improve glucose metabolism by promoting glucose uptake in skeletal muscle.[5] | [2][4][5] |
| mTORC1 Signaling | Data not available | Data not available | Potent activator of mTORC1 signaling.[6] | Activates mTORC1 signaling.[7] | [6][7] |
| Nitrogen Metabolism | Precursor for valine synthesis, can reduce urea (B33335) excretion. | Involved in isoleucine catabolism. | Shown to diminish nitrogen wastage post-operatively.[8] | Functions as an "anti-catabolite".[3] | [2][3][8] |
| Clinical Relevance | Elevated in various metabolic disorders.[9] | Strong predictor of impaired fasting glucose.[4] | Elevated in insulin resistance and MSUD.[2] | Used in bodybuilding to improve muscle recovery.[3] | [2][3][4][9] |
Signaling Pathways and Metabolic Fates
The metabolic roles of this compound and its analogs are dictated by their position in the branched-chain amino acid (BCAA) catabolic pathway and their influence on key signaling cascades, notably the insulin and mTORC1 signaling pathways.
The BCAA catabolic pathway is initiated by the reversible transamination of BCAAs to their respective alpha-keto acids, catalyzed by branched-chain aminotransferases (BCATs). These alpha-keto acids can then be either irreversibly decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, committing them to further catabolism, or they can be reduced to their corresponding alpha-hydroxy acids.
References
- 1. mmpc.org [mmpc.org]
- 2. Loss of BCAA catabolism enhances Rab1A-mTORC1 signaling activity and promotes tumor proliferation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. sjhc.london.on.ca [sjhc.london.on.ca]
Safety Operating Guide
Navigating the Safe Disposal of (S)-2-Hydroxy-3-methylbutanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (S)-2-Hydroxy-3-methylbutanoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
This compound , also known as L-alpha-hydroxyisovaleric acid, is classified as a skin and eye irritant.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols during handling and disposal is paramount. The primary directive for disposal, as mandated by safety data sheets (SDS), is to dispose of contents and containers in accordance with local, regional, and national regulations .[1][4]
Hazard Profile for Disposal Considerations
Understanding the hazards associated with this compound is the first step in determining the appropriate disposal route. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][3][4] |
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is used:
-
Eye Protection: Chemical splash goggles.[5]
-
Skin and Body Protection: Lab coat or apron.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[1][4][5]
Step-by-Step Disposal and Decontamination Protocol
The following protocols are based on general guidelines for the disposal of acidic chemical waste. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures.
1. Managing Spills:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[1]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[4][6]
-
Decontaminate the spill surface by scrubbing with alcohol.[1]
2. Disposal of Uncontaminated Waste:
-
Small Quantities (Consult Local Regulations): For very small quantities (e.g., under 25 mL) of dilute, non-toxic acids, some institutional guidelines may permit neutralization followed by drain disposal.[5][7]
-
Neutralization Procedure:
-
Perform the neutralization in a fume hood while wearing appropriate PPE.[8]
-
Slowly add the acid to a large volume of a cold basic solution, such as sodium bicarbonate or sodium carbonate in water (a 1:10 dilution of the acid is a cautious starting point).[5][8]
-
Monitor the pH of the solution.
-
Once the pH is between 5.5 and 9.0, the neutralized solution may be flushed down the drain with a large excess of water (at least 20 parts water).[7][8]
-
-
-
Large Quantities or Concentrated Acid:
-
Do not attempt to neutralize large volumes of concentrated acid.
-
Place the this compound waste in its original container or a designated, compatible, and properly labeled hazardous waste container.[9] The container must have a secure cap.[10]
-
Store the waste container in a cool, dry, and well-ventilated area, away from bases, oxidizers, and flammable solvents.[4][5]
-
Arrange for collection by your institution's licensed hazardous waste disposal service.[5][9]
-
3. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[1][9]
-
Place these materials in a sealed and appropriately labeled hazardous waste container for professional disposal.[9] Do not mix with other waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. content.labscoop.com [content.labscoop.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
